6-Methyl-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPHXCOTBASBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505278 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-24-8 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to the Core Properties of 6-Methyl-1H-indazole
In the landscape of modern medicinal chemistry and materials science, the indazole scaffold stands out as a "privileged structure"—a molecular framework that is recurrently identified as a binder to diverse biological targets.[1][2] Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in multiple tautomeric forms, with the 1H-tautomer being the most energetically stable.[3][4] The strategic functionalization of this core has led to the development of numerous clinically significant agents, including the anti-cancer drug Pazopanib and the anti-inflammatory agent Benzydamine.[1][5]
This guide focuses on a key derivative, this compound (CAS No. 698-24-8). The introduction of a methyl group at the 6-position of the indazole ring subtly yet significantly alters the molecule's electronic properties, lipophilicity, and metabolic profile.[6] These modifications influence its reactivity and biological activity, making this compound a valuable and versatile building block for the synthesis of complex molecules in drug discovery and organic synthesis.[6] This document serves as a comprehensive technical resource, elucidating the fundamental physicochemical properties, synthesis, reactivity, and applications of this important intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters dictate its behavior in various solvents and reaction conditions, and its spectroscopic fingerprint provides a definitive structural identity.
Core Identifiers and Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, from calculating molar equivalents to predicting behavior in analytical systems.
| Property | Value | Source(s) |
| CAS Number | 698-24-8 | [6][7] |
| Molecular Formula | C₈H₈N₂ | [6][8] |
| Molecular Weight | 132.16 g/mol | [6][7] |
| Appearance | Light brown to brown solid | [7] |
| Melting Point | 177-178 °C | [7][8] |
| Boiling Point | 285.1 ± 9.0 °C (Predicted) | [7][8] |
| Density | 1.186 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 14.47 ± 0.40 (Predicted) | [7] |
| XLogP3 | 2.28 | [8] |
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR : The spectrum will exhibit characteristic signals for the aromatic protons on the bicyclic ring system and a distinct singlet for the methyl group's protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 6-methyl substitution pattern. The N-H proton of the pyrazole ring typically appears as a broad singlet.[11][12]
-
¹³C NMR : The spectrum will show eight distinct carbon signals, corresponding to the six carbons of the benzene ring, the two carbons of the pyrazole ring, and the methyl group carbon. The chemical shifts confirm the hybridisation and electronic environment of each carbon atom.[11][12]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands include:
-
Mass Spectrometry (MS) : This technique provides the exact molecular weight of the compound, confirming its elemental composition. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (132.16 g/mol ).[6]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.
Established Synthetic Pathways
The construction of the indazole ring system can be achieved through several established methods. A common and effective approach for synthesizing substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For this compound, a typical precursor is 4-methyl-2-aminotoluene (o-toluidine derivative).[3]
The causality behind this choice is the strategic placement of the amino and methyl groups, which facilitates the ring-closing reaction. The diazotization step converts the amino group into a reactive diazonium salt, which then undergoes cyclization.
Experimental Protocol: Jacobson Indazole Synthesis (Conceptual)
-
Diazotization : 4-Methyl-2-aminobenzaldehyde is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt in situ. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyclization : The reaction mixture is then treated with a reducing agent, such as sodium sulfite or tin(II) chloride. This step facilitates the reductive cyclization, where the diazonium group reacts with a nearby C-H bond (often from the aldehyde in this variation), leading to the formation of the pyrazole ring fused to the benzene ring.
-
Work-up and Purification : The reaction is quenched, and the pH is adjusted to isolate the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel to yield pure this compound.
Below is a conceptual workflow for a common indazole synthesis approach.
Caption: Conceptual workflow for the synthesis of this compound.
Key Chemical Reactions
The reactivity of this compound is governed by the interplay between the electron-rich benzene ring and the pyrazole moiety.
-
Electrophilic Aromatic Substitution : The benzene portion of the indazole ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing methyl group is an ortho-, para-director, influencing the position of incoming electrophiles.[6]
-
N-Functionalization : The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated, acylated, or arylated. This is a crucial reaction for modifying the properties of the indazole core and is a common step in the synthesis of drug candidates.[14] The choice between N1 and N2 functionalization can often be controlled by the reaction conditions (base, solvent).
-
Palladium-Catalyzed Cross-Coupling : Modern synthetic methods frequently utilize this compound in cross-coupling reactions. For instance, after converting it to a halo- or boronic acid-derivative, it can participate in Suzuki, Heck, or Buchwald-Hartwig reactions to form C-C or C-N bonds, enabling the construction of highly complex molecular architectures.[6]
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
The 6-methyl-indazole moiety is a key pharmacophore in many biologically active compounds. Its structural features allow it to form crucial interactions, such as hydrogen bonds and π-stacking, with protein targets.
-
Oncology : Derivatives of this compound have been investigated as potent anti-cancer agents.[6] The scaffold serves as a core for designing inhibitors of various protein kinases, which are enzymes often dysregulated in cancer cells.
-
Neuroscience : Certain this compound derivatives have shown potential as neuroprotective agents, suggesting applications in treating neurodegenerative diseases.[6]
-
Antimicrobial Agents : Research has demonstrated that compounds incorporating the 6-methyl-indazole structure exhibit activity against various bacterial strains, highlighting its potential as a template for new antibiotics.[1][6]
-
Materials Science : The rigid, planar structure of the indazole ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or molecular motors.[14][15]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification : It may cause skin, eye, and respiratory irritation.[8][16] It is harmful if swallowed.[17]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][18] Avoid contact with skin and eyes.[19]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][18] It should be stored away from incompatible materials like strong oxidizing agents.[18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that offers a unique combination of structural rigidity, synthetic versatility, and biological relevance. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the core technical knowledge required to effectively and safely utilize this compound in the pursuit of scientific innovation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 698-24-8 [smolecule.com]
- 7. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Synthesis of 6-Methyl-1H-indazole
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole core is a renowned "privileged scaffold" in medicinal chemistry, a distinction earned due to its presence in a multitude of pharmacologically active compounds and approved drugs.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to mimic the indole nucleus, engaging with a wide array of biological targets. This versatility has led to the development of indazole-containing drugs for treating cancer, inflammation, and viral diseases.[3][4]
Within this important class of heterocycles, 6-Methyl-1H-indazole serves as a crucial building block and a key intermediate in the synthesis of more complex molecules. Its derivatives have been investigated for a range of therapeutic applications, including potential anticancer and neuroprotective activities.[5] This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, focusing on a robust and scalable chemical strategy.
Synthetic Strategy and Pathway Analysis
A common query pertains to the synthesis of this compound starting from o-toluidine. However, a direct, single-stage conversion is not chemically feasible. Classical indazole syntheses, such as the Jacobson reaction, involve the diazotization of an o-alkylaniline followed by an intramolecular cyclization where the newly formed diazonium group attacks the ortho-alkyl group.[4][6]
As illustrated below, applying this logic to o-toluidine (2-methylaniline) results in the formation of the parent, unsubstituted 1H-indazole, as the cyclization occurs onto the existing methyl group.
Therefore, a more strategic approach is required to achieve the desired 6-methyl substitution pattern. The most chemically sound and widely practiced route involves the cyclization of a precursor where the methyl and reactive nitrogen functionalities are correctly positioned on the aromatic ring. The ideal and most common starting material for the final cyclization step is 4-methyl-2-nitroaniline .
This guide will focus on the pivotal final stage of the synthesis: the efficient conversion of 4-methyl-2-nitroaniline to this compound via a reductive cyclization pathway. This intermediate is commercially available or can be synthesized from p-toluidine.[7][8]
The overall workflow is summarized as follows:
Part 1: The Core Synthesis via Reductive Cyclization
Principle and Rationale
The conversion of an ortho-substituted nitroaniline into a fused nitrogen heterocycle is a powerful and reliable transformation in organic synthesis.[9][10] The synthesis of this compound from 4-methyl-2-nitroaniline proceeds via a tandem reaction sequence initiated by the diazotization of the primary amino group. The resulting diazonium salt is a highly reactive intermediate. Subsequent reduction of the ortho-nitro group generates a second nucleophilic site (a hydroxylamine or amino group), which immediately attacks the diazonium group intramolecularly to form the stable five-membered pyrazole ring.
Reaction Mechanism
The mechanism involves two key transformations: diazotization and reductive cyclization.
-
Diazotization: The primary amine of 4-methyl-2-nitroaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt.
-
Reduction: A reducing agent, such as tin(II) chloride (SnCl₂), reduces the ortho-nitro group. This reduction can proceed through nitroso and hydroxylamine intermediates.
-
Cyclization: The reduced nitrogen species (e.g., the hydroxylamine) acts as an intramolecular nucleophile, attacking the diazonium salt to close the ring.
-
Aromatization: Subsequent elimination of water yields the aromatic this compound product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted indazoles via reductive cyclization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 | 10.0 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~9.0 | 75 mL |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 3.5 | 52.0 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 5.0 g |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL |
| Water | H₂O | 18.02 | - | As needed |
Procedure
-
Preparation of Stannous Chloride Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add tin(II) chloride dihydrate (52.0 g) to concentrated hydrochloric acid (75 mL). Stir the mixture until the salt dissolves, cooling in an ice-water bath if necessary.
-
Addition of Starting Material: To the cold stannous chloride solution, add 4-methyl-2-nitroaniline (10.0 g) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 30 minutes at 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (5.0 g) in water (15 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature strictly between 0 °C and 5 °C. Vigorous stirring is essential during this step.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (~300 g).
-
Basify the cold mixture by slowly adding a 50% (w/v) sodium hydroxide solution until the pH is ~10-11. Be cautious as this is a highly exothermic process. The tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Part 2: Purification and Characterization
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography to achieve high purity suitable for drug development applications.
Method A: Recrystallization
-
Solvent Selection: Screen solvents such as toluene, ethanol/water, or ethyl acetate/hexane mixtures. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
-
Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Method B: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Load it onto the top of the prepared silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product as a solid.
Characterization
The identity and purity of the final this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methyl group protons. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the aromatic carbons and the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₈H₈N₂) should be observed.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling Precautions
-
General: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Concentrated Acids (HCl): Highly corrosive. Avoid contact with skin and eyes and inhalation of vapors.
-
Sodium Nitrite: Oxidizer and toxic. Handle with care. Diazotization reactions can be highly exothermic and produce gaseous byproducts. Maintain strict temperature control.
-
Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled.
-
Sodium Hydroxide: Highly corrosive. The neutralization step is very exothermic and requires slow addition and efficient cooling.
-
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 698-24-8 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. escholarship.org [escholarship.org]
An In-depth Technical Guide to 6-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-indazole is a pivotal heterocyclic compound, distinguished by a fused bicyclic structure of a pyrazole and a benzene ring with a methyl group at the 6-position.[1] This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, and significant biological activities. It aims to be an essential resource for professionals engaged in drug discovery and organic synthesis, offering in-depth insights into the compound's properties and its role as a precursor in the synthesis of complex molecules, including notable anti-cancer and neuroprotective agents.[1]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source |
| CAS Number | 698-24-8 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 175.0 - 185.0 °C | [1] |
The unique placement of the methyl group at the sixth position of the indazole ring imparts distinct electronic properties and reactivity patterns compared to other isomers.[1] This substitution influences its chemical behavior and is a key determinant of its biological activity.[1]
Spectroscopic Profile
Structural confirmation of this compound is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, with characteristic chemical shifts for the aromatic protons and the methyl substituent confirming its identity.[1][3] The methyl group's presence notably modifies the electronic environment, causing an upfield shift of the C7 carbon.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm structural features. A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretch of the 1H-tautomeric form.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 132.[1] Under electrospray ionization (ESI), protonated molecules [M+H]⁺ are detected at m/z 133.[1]
Synthesis of this compound and its Derivatives
The synthesis of the indazole core is a critical aspect of its utility. Various methods have been developed for the regioselective synthesis of substituted 1H-indazoles.[4] A common approach involves the cyclization of appropriately substituted anilines. For instance, 3-amino-4-methylbenzoic acid can be converted to an indazole derivative through a series of reactions involving esterification, diazotization, and cyclization.[5]
A generalized synthetic workflow for creating substituted indazoles can be visualized as follows:
Caption: A generalized workflow for the synthesis of substituted 1H-indazoles.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][6] Derivatives of this compound, in particular, have demonstrated significant therapeutic potential.
Anticancer Agents
Derivatives of this compound are being investigated for their ability to inhibit the growth of cancer cells.[1] The indazole nucleus is a key component of several tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies.
A notable example is the synthesis of Pazopanib, a potent TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] The synthesis of Pazopanib often utilizes a 3-methyl-6-nitro-1H-indazole derivative as a key starting material.[7][9][10] This precursor undergoes a series of transformations, including reduction of the nitro group and subsequent coupling reactions, to form the final drug molecule.[7][11]
The general mechanism of action for many indazole-based TKIs involves the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Simplified signaling pathway showing the inhibitory action of an indazole-based TKI.
Neuroprotective Agents
Certain derivatives of this compound have shown potential as neuroprotective agents, offering protection to neuronal cells from oxidative stress.[1] This activity suggests possible applications in the treatment of neurodegenerative diseases.
Antimicrobial Properties
Research has also indicated that this compound and its derivatives exhibit antimicrobial properties, showing efficacy against various bacterial strains.[1][12] This opens avenues for the development of new antibacterial agents.
Experimental Protocols
The following is a representative protocol for a reaction involving a derivative of this compound, specifically the reduction of a nitro group, a common step in the synthesis of many bioactive molecules.[9][11]
Synthesis of 3-Methyl-1H-indazol-6-amine from 3-Methyl-6-nitro-1H-indazole [9]
-
Preparation : In a 100 mL round-bottom flask, suspend 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent : Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol) to the suspension.
-
Acidification : Add concentrated HCl (1 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction : Remove the ice bath and stir the mixture for an additional 3 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C. Neutralize the reaction mixture with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
This protocol typically yields 3-methyl-1H-indazol-6-amine as a yellow-brown solid with a high yield (approximately 87.3%).[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2][13] General safety measures include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.[2]
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its identification, synthesis, and applications, with a particular focus on its role in the development of anticancer and neuroprotective agents. As research in this area continues, the importance of this compound and its derivatives is poised to grow, offering new opportunities for the discovery of novel therapeutics.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-METHYL (1H)INDAZOLE(698-24-8) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 11. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity of 6-Methyl-1H-indazole: From Core Scaffold to Therapeutic Potential
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[3][4] This guide focuses on 6-Methyl-1H-indazole, a specific derivative whose methyl substitution at the 6-position influences its electronic properties and reactivity, making it a compound of significant interest for drug discovery.[5] We will explore its diverse biological activities, delve into the underlying mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss its potential as a precursor for developing novel therapeutics in oncology, inflammation, and infectious diseases.
The Indazole Scaffold: A Foundation for Bioactivity
Indazole, a nitrogen-containing heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[6] This structural feature is critical as it influences how the molecule presents itself to biological targets, such as the active sites of enzymes. The indazole core is a key component in several clinically approved drugs, including the anti-inflammatory agent Bendazac and the multi-targeted tyrosine kinase inhibitor Pazopanib, which is used in cancer therapy.[6][7] The success of these drugs underscores the therapeutic relevance of the indazole scaffold and motivates further investigation into its derivatives.
The addition of a methyl group at the 6-position of the benzene ring, creating this compound, is a strategic modification. This substitution can enhance binding affinity to target proteins through hydrophobic interactions and alter the molecule's metabolic stability, key considerations in drug design.
Anticancer Activity: Targeting Uncontrolled Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.[5]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Their dysregulation is a hallmark of many cancers. The indazole scaffold is a well-established pharmacophore for developing kinase inhibitors.[8][9] Derivatives of this compound have been specifically investigated as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][9]
Beyond kinase inhibition, certain 1H-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study on a 1H-indazole-3-amine derivative, compound 6o , found that it triggered apoptosis in chronic myeloid leukemia (K562) cells.[10][11] The mechanism was linked to the inhibition of the Bcl-2 protein family and modulation of the p53/MDM2 pathway, which are central regulators of cell survival and death.[10][11]
Another study identified compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a potent anticancer agent against hypopharyngeal carcinoma.[12] This compound was found to induce apoptosis and selectively activate the Extracellular signal-Regulated Kinases (ERK) in the Mitogen-Activated Protein Kinase (MAPK) pathway, highlighting a complex mechanism of action that can be exploited for therapeutic benefit.[12]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | Target Pathway/Protein | IC50 Value (µM) | Reference |
| Compound 6o | K562 (Leukemia) | p53/MDM2, Bcl-2 | 5.15 | [10][13] |
| Compound 6o | HEK-293 (Normal) | - | 33.2 | [10][13] |
| Compound 102 | - | FGFR1 (enzymatic) | 0.0302 | [6] |
| Compound 120 | - | IDO1 (enzymatic) | 5.3 | [6] |
Note: The higher IC50 value for compound 6o against the normal HEK-293 cell line compared to the K562 cancer cell line indicates a degree of selectivity, which is a desirable trait for an anticancer agent.[10][13]
Experimental Protocol: MTT Assay for Cell Viability
To assess the cytotoxic effects of this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard and reliable method.[10][14] It measures the metabolic activity of cells, which correlates with cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Antimicrobial Activities
Beyond oncology, the this compound scaffold is a promising foundation for developing agents to combat inflammation and microbial infections.
Mechanism of Action: Targeting Inflammatory and Microbial Pathways
Anti-inflammatory: The anti-inflammatory effects of indazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.[15][16] Studies have also shown that these compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as scavenge free radicals.[15][17]
Antimicrobial: The antimicrobial properties of this compound derivatives have been demonstrated against various bacterial strains.[5] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3][18] By targeting these unique bacterial enzymes, these compounds can achieve selective toxicity against microbes.
Quantitative Data: Antimicrobial Efficacy
The antibacterial activity can be assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.
| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |
| 3-methyl-1H-indazole derivative | Bacillus subtilis | Zone of Inhibition | 22 mm | [1] |
| 3-methyl-1H-indazole derivative | Escherichia coli | Zone of Inhibition | 46 mm | [1] |
| 3-chloro-6-nitro-1H-indazole deriv. | N. gonorrhoeae | MIC | 62.5 µg/mL | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock compound solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Transfer: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Synthesis and Future Directions
The synthesis of this compound and its derivatives often starts from readily available precursors and involves multi-step organic transformations, including cyclization and functional group modifications.[19][20][21] The versatility of the indazole core allows for the introduction of various substituents at multiple positions, enabling the generation of diverse chemical libraries for screening.[8][22]
The distinct biological activities—anticancer, anti-inflammatory, antimicrobial, and even potential neuroprotective effects—make this compound a highly valuable scaffold in drug discovery.[5] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency and selectivity for specific biological targets.[22]
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy: Testing the most promising compounds in animal models of cancer, inflammation, and infectious disease to validate their therapeutic potential.
By leveraging the unique properties of the this compound core, researchers and drug development professionals can continue to innovate and develop next-generation therapeutics to address unmet medical needs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. longdom.org [longdom.org]
- 5. Buy this compound | 698-24-8 [smolecule.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The 6-Methyl-1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its role as a privileged scaffold in a multitude of therapeutically relevant agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets typically addressed by indole-containing molecules.[3] Among its many variations, the 6-methyl-1H-indazole core has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of various biological pathways. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their established role as kinase inhibitors in oncology. We will explore the causality behind synthetic strategies, dissect structure-activity relationships, and provide detailed experimental protocols for researchers in the field of drug development.
The Indazole Core: Structural and Physicochemical Properties
The indazole ring system consists of a benzene ring fused to a pyrazole ring.[4] This arrangement results in three possible tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][5] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][5] The presence of 10 π-electrons confers aromaticity, contributing to the scaffold's stability.[5]
The this compound variant introduces a methyl group at the 6-position of the benzene ring. This seemingly simple modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets. The methyl group can influence:
-
Lipophilicity: Increasing the molecule's nonpolar character, which can affect cell permeability and plasma protein binding.
-
Metabolic Stability: The methyl group can block a potential site of metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile.
-
Target Binding: It can engage in favorable van der Waals interactions within a protein's binding pocket, enhancing affinity and selectivity.
The strategic placement of this methyl group makes the this compound a valuable building block in drug design.[6]
Synthetic Strategies for this compound Derivatives
The synthesis of functionalized 6-methyl-1H-indazoles is a critical aspect of their development as therapeutic agents. Synthetic routes must be versatile, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
Core Synthesis
A common approach involves the cyclization of appropriately substituted anilines. For instance, the Jacobson indazole synthesis involves the diazotization of ortho-alkylanilines, followed by intramolecular cyclization. An alternative and widely used method is the intramolecular C-H amination of ortho-haloarylhydrazones.[3]
Functionalization and Derivatization
Once the core is formed, further modifications are often required. The nitrogen atoms can undergo nucleophilic attacks, and the benzene ring is susceptible to electrophilic aromatic substitution, allowing for the creation of diverse derivatives.[6] Key functionalization strategies include:
-
N-Alkylation/Arylation: The nitrogen at the N1 position is readily alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, and target engagement.
-
C3-Functionalization: The C3 position is often a key site for introducing pharmacophoric elements. This can be achieved through various cross-coupling reactions. For example, an iodo group can be installed at the C3 position, which then serves as a handle for Suzuki or Heck coupling reactions to introduce aryl or vinyl groups.[7][8]
The following workflow illustrates a general approach to the synthesis and evaluation of these derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of 3-Iodo-6-methyl-1H-indazole
This protocol describes the iodination of this compound, a key step in creating a versatile intermediate for further diversification via cross-coupling reactions. The causality behind this choice is the stability of the C-I bond under various conditions and its high reactivity in palladium-catalyzed reactions.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Preparation: Dissolve this compound (10 mmol, 1.0 equiv.) in DMF.
-
Deprotonation: Add KOH (20 mmol, 2.0 equiv.) to the solution and stir. This step is crucial as it deprotonates the indazole N-H, forming a more nucleophilic indazolide anion that readily attacks the electrophilic iodine.
-
Iodination: Slowly add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF to the reaction mixture. Stir at room temperature for 3 hours.[8]
-
Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃. The Na₂S₂O₃ quenches any unreacted iodine, and the K₂CO₃ ensures the solution remains basic.[8]
-
Precipitation & Isolation: A solid will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 3-iodo-6-methyl-1H-indazole.[8]
This intermediate is now primed for Suzuki, Heck, or Sonogashira coupling reactions to introduce a wide array of substituents at the C3-position.[7]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them highly attractive for drug discovery programs.[6]
Anticancer Activity: A Focus on Kinase Inhibition
The most prominent application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[9][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[7][10]
Mechanism of Action: Many this compound derivatives function as ATP-competitive inhibitors. The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase's ATP-binding pocket. The substituents at various positions then extend into other regions of the active site, conferring potency and selectivity.
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a key strategy to block angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[10] 3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, an approved oral angiogenesis inhibitor that targets VEGFR.[10]
-
FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR inhibitors.[1][9]
-
TAK1 (Transforming growth factor-β-activated kinase 1): TAK1 is involved in inflammatory and cancer signaling pathways. Strategic substitution of an imidazo[1,2-b]pyridazine core with a this compound moiety has led to potent TAK1 inhibitors with activity against multiple myeloma cell lines.[11]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial SAR insights. For example, in the development of FGFR inhibitors, it was found that:
-
The 3-aminoindazole group is critical for occupying the hinge region of the kinase.[9]
-
Substitutions on the phenyl ring of the indazole can significantly impact potency through interactions with other residues in the binding pocket.[9]
-
The 6-methyl group itself can be a key anchoring point or a modulator of the overall conformation of the molecule.
The table below summarizes the activity of selected indazole derivatives, highlighting the importance of the substitution pattern.
| Compound Class | Target Kinase | Representative Activity (IC₅₀) | Reference |
| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | 15.0 nM | [1] |
| Imidazo[1,2-b]pyridazine-indazole | TAK1 | 55 nM | [11] |
| 6-(Aryl)-4-substituted-1H-indazole | FGFR1 | 69.1 nM | [1] |
| Pazopanib (related scaffold) | VEGFR | Potent Angiogenesis Inhibitor | [10] |
Antimicrobial and Other Activities
Beyond oncology, this compound derivatives have shown promise in other therapeutic areas:
-
Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains.[5][6] Novel indazole analogues have been designed as DNA gyrase inhibitors, showing potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[12]
-
Neuroprotective Effects: Research suggests a potential role in protecting neuronal cells from oxidative stress, which could be relevant for treating neurodegenerative diseases.[6]
-
Anti-inflammatory Activity: The indazole scaffold is present in anti-inflammatory drugs, and derivatives have been investigated for their ability to inhibit enzymes like COX-2.[10]
Standardized Biological Assay Protocol
To ensure the reproducibility and validity of findings, standardized protocols are essential. The following is a representative protocol for an in vitro antiproliferative assay.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic or antiproliferative effects of chemical compounds.
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a wide range of biologically active molecules, particularly potent kinase inhibitors for cancer therapy.
Future research will likely focus on:
-
Expanding the Target Space: Exploring the utility of this scaffold against novel biological targets beyond kinases.
-
Improving Selectivity: Fine-tuning substituents to design highly selective inhibitors, thereby minimizing off-target effects and improving safety profiles.
-
Novel Delivery Systems: Incorporating these derivatives into advanced drug delivery systems to enhance their therapeutic index.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. Buy this compound | 698-24-8 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] As a substituted indazole, it serves as a valuable building block in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the indazole scaffold. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No. 698-24-8), presented from the perspective of a Senior Application Scientist to offer field-proven insights into data interpretation and experimental considerations.
Molecular Structure and Spectroscopic Correlation
The structural framework of this compound dictates its characteristic spectroscopic signatures. The fusion of a benzene ring to a pyrazole ring, with a methyl group at the 6-position, creates a unique electronic environment that is reflected in its NMR, IR, and MS data.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters: A pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical.[2]
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field spectrometer is commonly used.
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom, simplifying the spectrum.
-
Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic protons, the methyl group protons, and the N-H proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~12.8 | Broad Singlet | - |
| H-3 | ~8.0 | Singlet | - |
| H-4 | ~7.6 | Doublet | ~8.4 |
| H-7 | ~7.4 | Singlet | - |
| H-5 | ~7.0 | Doublet | ~8.4 |
| CH₃ | ~2.4 | Singlet | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
The downfield chemical shift of the N-H proton is characteristic of indazoles and is due to its acidic nature and involvement in hydrogen bonding.
-
The protons on the benzene ring (H-4, H-5, and H-7) appear in the aromatic region (7.0-8.0 ppm). The coupling pattern between H-4 and H-5 is a classic example of ortho-coupling.
-
The singlet for H-3 is expected as it has no adjacent protons.
-
The upfield singlet corresponds to the three equivalent protons of the methyl group.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~140 |
| C-3a | ~135 |
| C-6 | ~133 |
| C-3 | ~132 |
| C-4 | ~121 |
| C-5 | ~120 |
| C-7 | ~110 |
| CH₃ | ~21 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
The chemical shifts of the aromatic carbons are in the expected range of 110-140 ppm.
-
The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.
-
The presence of the methyl group at the 6-position influences the chemical shifts of the adjacent carbons (C-5 and C-7) due to its electron-donating effect.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR) on a solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |
| ~1620 | C=C aromatic ring stretch | Medium |
| ~1500 | C=C aromatic ring stretch | Strong |
| ~1460 | CH₃ bend | Medium |
Interpretation:
-
The broad absorption band often observed in the region of 3200-3400 cm⁻¹ for N-H stretching in indazoles may be present.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methyl group.
-
The characteristic C=C stretching vibrations in the 1620-1450 cm⁻¹ region are indicative of the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds like this compound, which typically induces fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecular ion with minimal fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus the mass-to-charge ratio (m/z).
Mass Spectral Data
| m/z | Ion | Fragmentation Pathway |
| 132 | [M]⁺ | Molecular Ion |
| 131 | [M-H]⁺ | Loss of a hydrogen radical |
| 104 | [M-N₂]⁺ | Loss of a nitrogen molecule |
| 103 | [M-H-N₂]⁺ | Loss of H and N₂ |
| 77 | [C₆H₅]⁺ | Benzene cation fragment |
Interpretation:
-
The molecular ion peak at m/z 132 confirms the molecular weight of this compound.[1]
-
The base peak is often the [M-H]⁺ ion at m/z 131, indicating the facile loss of a hydrogen atom.[1]
-
A characteristic fragmentation pathway for indazoles involves the loss of a neutral nitrogen molecule (N₂), leading to a fragment at m/z 104.
-
Under ESI conditions, the protonated molecular ion [M+H]⁺ at m/z 133 is expected to be prominent.[1] Sodium [M+Na]⁺ (m/z 155) and potassium [M+K]⁺ (m/z 171) adducts may also be observed.[1]
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating system for the characterization of this compound. The presented data and experimental protocols offer a reliable reference for researchers, scientists, and drug development professionals working with this important heterocyclic compound. The interplay of these spectroscopic techniques allows for unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in medicinal chemistry.
References
The Indazole Scaffold: Unveiling the Therapeutic Potential of 6-Methyl-1H-indazole
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] 6-Methyl-1H-indazole, a key derivative, serves as a versatile precursor in the synthesis of compounds with significant pharmacological potential, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3] This in-depth technical guide explores the potential therapeutic targets of this compound by examining the well-established targets of its derivatives. We delve into the causality behind experimental choices for target identification and validation, providing detailed, step-by-step methodologies for key experiments. This guide is intended to empower researchers, scientists, and drug development professionals to explore the full therapeutic landscape of this promising molecule.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is present in a variety of synthetically derived compounds that exhibit a wide range of pharmacological activities.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a predominant feature in many biologically active molecules.[2] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This compound, with its methyl group at the 6-position of the benzene ring, offers a unique starting point for the development of novel therapeutics. While direct studies on the targets of this compound are limited, the extensive research on its derivatives provides a strong foundation for identifying its potential therapeutic targets.
Potential Therapeutic Arenas and Associated Targets
The known biological activities of indazole derivatives point to several key therapeutic areas where this compound could be impactful. This section will explore these areas and their associated molecular targets.
Oncology: Targeting the Kinome
A significant body of research highlights the role of indazole derivatives as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[1][4] The indazole scaffold can be effectively modified to target the ATP-binding pocket of various kinases, leading to the development of selective and potent inhibitors.[5]
Potential Kinase Targets for this compound:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration. Their aberrant activation is implicated in various cancers.[2]
-
Pim Kinases: A family of serine/threonine kinases that regulate cell survival, proliferation, and apoptosis.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are common in non-small cell lung cancer and other malignancies.[2]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancers.[2]
-
Extracellular Signal-Regulated Kinases 1/2 (ERK1/2): Central components of the MAPK signaling pathway, which is frequently hyperactivated in cancer.[2]
To broadly assess the kinase inhibitory potential of this compound, a comprehensive kinase panel screening is the initial and most crucial step. This provides a landscape of the compound's selectivity and identifies primary targets.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of indazole compounds. We delve into the seminal work of Emil Fischer, tracing the evolution of synthetic methodologies from classical thermal cyclizations to modern catalytic approaches. This text will elucidate the causal factors driving these synthetic innovations and detail key experimental protocols. Furthermore, we will examine the historical context of the discovery of indazole's biological activities, which has cemented its importance in drug discovery. This guide is intended to serve as a valuable resource for researchers by providing not only historical context but also actionable, field-proven insights into the chemistry of this vital heterocyclic system.
The Genesis of a Privileged Scaffold: Emil Fischer's Serendipitous Discovery
The story of indazole begins in the early 1880s with the pioneering work of Nobel laureate Emil Fischer.[3] While his most celebrated contributions may lie in the fields of purine and sugar chemistry, his investigations into hydrazine derivatives led to the first synthesis of the indazole ring system.[4][5] In 1883, Fischer reported the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded a product without oxygen, later identified as indazole.[3] This initial synthesis, while not a direct route to the parent indazole, laid the foundational chemical principles for subsequent developments.[3]
Fischer's work on phenylhydrazine and its reactions with aldehydes and ketones also led to the celebrated Fischer indole synthesis in the same year.[6][7][8] While distinct from indazole synthesis, this concurrent discovery highlights the fertile ground of hydrazine chemistry that Fischer was cultivating, which ultimately gave rise to two of the most important heterocyclic scaffolds in organic chemistry.
The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations
The journey from Fischer's initial observation to the diverse array of modern synthetic methods for indazole construction reflects the broader advancements in organic chemistry. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.[9] Early methods relied on harsh reaction conditions, while contemporary approaches offer milder conditions, greater functional group tolerance, and improved regioselectivity.
2.1 Classical Indazole Syntheses: Building the Foundation
Several classical named reactions form the bedrock of indazole synthesis. These methods, while sometimes limited in scope, are historically significant and still find application in certain contexts.
-
The Jacobson Indazole Synthesis: This method, a significant advancement from Fischer's initial work, involves the diazotization of o-toluidine followed by ring closure.[10] A modification of this, often referred to as the Jacobson modification, utilizes the nitrosation of N-acetyl derivatives of 2-alkylanilines.[11] This approach, based on the work of Jacobson and Huber, provides a more convenient route to indazole.[12] Mechanistic studies have revealed this reaction to be an intramolecular azo coupling.[12]
-
Synthesis from Anthranilic Acid: Another early route involves the diazotization of anthranilic acid to form a diazonium salt. Subsequent reduction and cyclization yield the 1H-indazole core.[13]
2.2 Modern Synthetic Methodologies: Expanding the Chemical Space
The limitations of classical methods, such as high temperatures and the use of strong acids, spurred the development of more versatile and efficient synthetic strategies.
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized heterocyclic synthesis. Palladium-catalyzed cross-coupling reactions, for instance, between 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provide a powerful route to 1H-indazoles.[13]
-
The Sundberg Indazole Synthesis: While more commonly associated with indole synthesis, the principles of the Sundberg reaction, which involves the pyrolysis of aryl azides to form nitrenes, have been adapted for the synthesis of indazole derivatives.[14][15]
-
Metal-Free Approaches: In recent years, there has been a significant push towards developing more environmentally benign, metal-free synthetic methods. One such example involves the reaction of N-tosylhydrazones with nitroaromatic compounds, which proceeds under transition-metal-free conditions.[13]
The following table provides a comparative overview of key synthetic strategies for the indazole core:
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Fischer's Initial Synthesis | o-hydrazino cinnamic acid | Thermal cyclization | Foundational discovery | Limited scope, not a direct route to parent indazole |
| Jacobson Synthesis | o-toluidine | Diazotization (e.g., NaNO2, acid) | Utilizes readily available starting materials | Can require harsh acidic conditions |
| Synthesis from Anthranilic Acid | Anthranilic acid | Diazotization, reduction, cyclization | Provides access to specific substitution patterns | Multi-step process |
| Palladium-Catalyzed Cross-Coupling | 2-bromobenzaldehyde, benzophenone hydrazone | Pd catalyst, p-TsOH | Mild reaction conditions, good functional group tolerance | Use of expensive metal catalyst |
| Metal-Free Synthesis | N-tosylhydrazones, nitroaromatic compounds | Transition-metal-free | Environmentally benign, broad substrate scope | May require specific activating groups |
Key Experimental Protocols: A Practical Guide
To provide a deeper understanding of the practical aspects of indazole synthesis, this section details a representative classical protocol.
3.1 Protocol: Synthesis of Indazole from o-Toluidine (Based on the Jacobson Method)
This protocol is adapted from the procedure described in Organic Syntheses, which is based on the work of Huisgen and Nakaten, and the original discovery by Jacobson and Huber.[12]
Workflow Diagram:
A representative workflow for the synthesis of indazole from o-toluidine.
Methodology:
-
Acetylation: o-Toluidine is slowly added to a mixture of glacial acetic acid and acetic anhydride.[12] This exothermic reaction results in the formation of N-acetyl-o-toluidine. The use of the N-acetyl compound is more convenient than the parent amine due to solubility issues.[12]
-
Nitrosation: The acetylated intermediate is then cooled in an ice bath and nitrosated by the introduction of nitrous gases, which can be generated from the reaction of nitric acid with sodium nitrite.[12] This step forms N-nitroso-o-acetotoluidide.
-
Decomposition and Cyclization: The solution containing the N-nitroso intermediate is then heated.[12] The decomposition of this intermediate leads to the formation of the indazole ring.
-
Extraction and Isolation: After cooling, the reaction mixture is extracted with hydrochloric acid. The combined acidic extracts are then neutralized with ammonia, causing the indazole product to precipitate.[12]
-
Purification: The crude indazole is collected by filtration, dried, and can be further purified by vacuum distillation to yield colorless crystals.[12]
The Dawn of Biological Significance: Indazoles in Medicinal Chemistry
While the indazole ring system is rare in nature, with only a few known naturally occurring alkaloids such as nigellicine, nigeglanine, and nigellidine, its synthetic derivatives have demonstrated a vast range of biological activities.[3][13][16] This has led to the recognition of indazole as a "privileged scaffold" in medicinal chemistry.[13]
The biological and medicinal properties of indazoles have spurred extensive research into their synthesis and functionalization.[17] Indazole derivatives have been investigated for a wide array of therapeutic applications, including:
The discovery of these diverse pharmacological properties has cemented the importance of the indazole core in modern drug discovery and development.[1][18][19] Many clinically approved drugs and late-stage clinical candidates incorporate the indazole moiety, underscoring its enduring value to the pharmaceutical industry.[13][16]
Signaling Pathway Implication Diagram:
The diverse biological activities of indazole derivatives stem from their ability to interact with a wide range of molecular targets.
Conclusion and Future Perspectives
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 16. pnrjournal.com [pnrjournal.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 6-Methyl-1H-indazole
Introduction: The Significance of N-Alkylated Indazoles and the Regioselectivity Challenge
The indazole scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its bioisosteric relationship with indole allows it to modulate a wide range of biological targets. The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the development of novel drug candidates. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation.[1][2][5][6]
The selective synthesis of either the N1- or N2-alkylated isomer of 6-methyl-1H-indazole is often a significant challenge, as the reaction outcome is highly sensitive to a variety of factors.[3][4][7] Controlling this regioselectivity is paramount, as the biological activity and pharmacokinetic properties of the N1 and N2 isomers can differ dramatically. This guide provides a comprehensive overview of the principles governing this selectivity and offers detailed, field-proven protocols for directing the alkylation of this compound to the desired nitrogen atom.
The Decisive Factors in Regioselective N-Alkylation
Achieving high regioselectivity in the N-alkylation of this compound is not a matter of chance but a deliberate choice of reaction conditions. The final N1:N2 ratio is a result of the complex interplay between kinetic and thermodynamic control, governed by the base, solvent, and nature of the alkylating agent.[1][3]
-
Base and Solvent System: This is the most critical determinant.
-
For N1-Selectivity: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is the gold standard for promoting N1-alkylation.[2][3][4][8] Deprotonation with NaH forms the sodium indazolide salt. In a solvent like THF, this salt exists as a tight ion pair, where the smaller sodium cation is sterically more accessible to the N1 position, thus directing the electrophile to attack there.
-
For N2-Selectivity/Mixed Isomers: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) often lead to mixtures of N1 and N2 isomers.[8][9] The larger cation (K+) and the solvating power of DMF can lead to a more "free" indazolide anion, where the N2 position, often the site of kinetic attack, becomes more accessible.
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][10] Conditions that allow for equilibration, or those that proceed via a pathway favoring the more stable product, will yield the N1-alkylated indazole.[3][10] Conversely, kinetically controlled reactions may favor the N2-isomer.
-
The Nature of the Alkylating Agent: While standard alkyl halides are common, other electrophiles can inherently bias the reaction. The Mitsunobu reaction, which activates an alcohol in situ, consistently shows a strong preference for the formation of the N2-regioisomer.[1][3][10][11]
Below is a diagram illustrating the key factors that influence the reaction pathway.
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive and flammable solid. Diisopropyl azodicarboxylate (DIAD) is a lachrymator and should be handled with care.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF
This protocol is optimized to achieve high N1-regioselectivity by leveraging the classic NaH/THF conditions.[2][3][8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for chromatography
Equipment:
-
Flame-dried round-bottom flask with a stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated this compound.
Protocol 2: Preferential N2-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for favoring the N2-isomer, which is often difficult to access via standard SN2 conditions.[1][3][11]
Materials:
-
This compound
-
Desired primary or secondary alcohol (1.5 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with a stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise via syringe. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the mixture directly by flash column chromatography on silica gel to separate the N2- and N1-isomers and byproducts.
General Experimental Workflow
The following diagram outlines the universal workflow for performing and analyzing an N-alkylation reaction on an indazole substrate.
Caption: General experimental workflow for the N-alkylation of indazoles.
Data Summary: Regioselectivity under Various Conditions
The following table summarizes representative data from the literature, showcasing how different reaction conditions affect the N1:N2 product ratio for various indazole substrates. While not specific to this compound in all cases, these examples provide an authoritative guide for predicting outcomes.
| Indazole Substrate | Alkylating Agent/Method | Base / Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD | THF | 0 to RT | 1 : 2.5 | 78 (total) | [1][3] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | 4 : 96 | 88 | [1] |
| 1H-Indazole | Ethyl diazoacetate | TfOH | DCM | RT | 0 : 100 | 95 | [1][12] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | 50 | >99 : 1 | >95 | [3] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | 50 | >99 : 1 | >95 | [3] |
| 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38 : 46 | 84 (total) | [6] |
Conclusion
The regioselective N-alkylation of this compound is a controllable process. For researchers aiming to synthesize the thermodynamically favored N1-isomer, the use of sodium hydride in an anhydrous, non-polar solvent like THF is the most robust and highly selective method. Conversely, to favor the formation of the N2-isomer, the Mitsunobu reaction offers a reliable, albeit less selective, alternative to direct alkylation. By understanding the fundamental principles of kinetic versus thermodynamic control and the role of the solvent-base system, chemists can confidently direct the alkylation to the desired position, streamlining the synthesis of valuable indazole-based compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Experimental Synthesis of 6-Methyl-1H-indazole Analogs
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental synthesis of 6-Methyl-1H-indazole and its analogs. We present two robust protocols: a classical approach via diazotization and cyclization, and a modern, transition-metal-catalyzed methodology. The causality behind experimental choices, detailed procedural steps, characterization data, and troubleshooting advice are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indazole Core
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[6] This unique structure allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets.[2] The 6-methyl substituent, in particular, serves as a crucial synthetic handle and can influence the electronic properties and metabolic stability of the final molecule, making this compound a valuable starting point for creating diverse chemical libraries.[5]
The synthesis of the indazole ring can be approached through several strategic disconnections, primarily involving the formation of the N1-N2 bond or the cyclization of a precursor already containing this linkage.[1][4] The choice of method often depends on the desired substitution pattern, availability of starting materials, and tolerance for various functional groups.
Overview of Synthetic Strategies
The following diagram illustrates the two primary synthetic philosophies detailed in this guide for accessing the this compound core.
Caption: High-level overview of classical and modern synthetic routes to indazole analogs.
Protocol 1: Classical Synthesis via Jacobson-Type Reaction
This method is a robust and well-established route for preparing 1H-indazoles from ortho-alkyl anilines. The core of this transformation is the diazotization of a substituted o-toluidine derivative, followed by an intramolecular cyclization.[7][8] The N-nitroso intermediate rearranges to form the indazole ring system.[4][7]
Scientific Principle & Causality
The reaction proceeds in two key stages. First, the starting aniline is acetylated to form an acetotoluidide. This is a crucial step as the acetyl group activates the intermediate for the subsequent nitrosation. The reaction with nitrous acid (generated in situ from sodium nitrite and acetic acid) forms an N-nitroso derivative.[7][9] This intermediate is unstable and, upon standing or gentle heating, undergoes an intramolecular cyclization, eliminating acetic acid to yield the stable aromatic indazole ring. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium-like intermediate and minimize side reactions.[9]
Detailed Experimental Protocol: Synthesis of this compound-5-carbonitrile
This protocol details the synthesis starting from 4-amino-3-methylbenzonitrile.
Materials & Equipment:
-
Reagents: 4-Amino-3-methylbenzonitrile, Acetic Anhydride, Glacial Acetic Acid, Sodium Nitrite (NaNO₂), Deionized Water, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, ice-water bath, dropping funnel, rotary evaporator, separatory funnel, standard laboratory glassware.
Safety Precautions:
-
Anilines: 2-Methyl-5-nitroaniline and related compounds are toxic and suspected carcinogens. Handle with extreme care in a chemical fume hood.[9]
-
Acetic Anhydride: Corrosive and a lachrymator.
-
Sodium Nitrite: Oxidizer and toxic.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Acetylation: In a 100 mL round-bottom flask, dissolve 4-amino-3-methylbenzonitrile (5.00 g, 37.8 mmol) in glacial acetic acid (30 mL). To this stirring solution, slowly add acetic anhydride (4.2 mL, 45.4 mmol). The reaction is exothermic. Allow the mixture to stir at room temperature for 1 hour.
-
Nitrosation: Cool the resulting solution to 10-15°C in an ice-water bath. Prepare a solution of sodium nitrite (3.14 g, 45.4 mmol) in deionized water (5 mL). Add the sodium nitrite solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 20°C.[9]
-
Cyclization: After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes. Then, allow the reaction mixture to stand at room temperature for 48-72 hours to ensure complete cyclization.[9] The solution will typically darken in color.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.[9] To the resulting residue, add ice-cold water (50 mL) and stir vigorously until a precipitate forms.
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound-5-carbonitrile.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Amino-3-methylbenzonitrile | 132.16 | 5.00 g | 37.8 | 1.0 |
| Acetic Anhydride | 102.09 | 4.2 mL | 45.4 | 1.2 |
| Sodium Nitrite | 69.00 | 3.14 g | 45.4 | 1.2 |
| Glacial Acetic Acid | 60.05 | 30 mL | - | Solvent |
| Product (Expected) | 157.17 | - | - | Yield: 50-65% |
Reaction Mechanism Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 698-24-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application of 6-Methyl-1H-indazole in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged scaffold".[1][2][3] This bicyclic heteroaromatic system has demonstrated a remarkable ability to bind to the ATP-binding site of a wide range of kinases, leading to the development of several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (VEGFR/PDGFR inhibitor), and Niraparib (PARP inhibitor).[2][4] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on the application of a specific, yet highly valuable derivative: 6-Methyl-1H-indazole . We will delve into the strategic importance of the 6-methyl substituent, provide detailed synthetic protocols for its incorporation into a prominent kinase inhibitor, and offer insights into the underlying medicinal chemistry principles that guide its use. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
The Strategic Advantage of the 6-Methyl Group
The substitution pattern on the indazole ring is a critical determinant of a kinase inhibitor's biological activity. The seemingly simple addition of a methyl group at the 6-position can have profound effects on the molecule's properties and its interaction with the target kinase.
Key Contributions of the 6-Methyl Group:
-
Enhanced Potency: The addition of a methyl group to the phenyl ring of the indazole can lead to a remarkable increase in inhibitory activity.[1][4] This is often attributed to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
-
Modulation of Selectivity: The methyl group can influence the inhibitor's selectivity profile. By occupying specific sub-pockets within the kinase active site, it can favor binding to certain kinases over others, which is crucial for minimizing off-target effects.
-
Improved Physicochemical Properties: The methyl group can impact the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug development.
-
Synthetic Handle: While providing the above benefits, the 6-position can also serve as a point for further functionalization, although direct modification of the methyl group itself is less common than using it to influence the overall electronic and steric properties of the molecule.
The following diagram illustrates the general workflow for leveraging this compound in a kinase inhibitor discovery program.
Caption: Workflow for Kinase Inhibitor Development using this compound.
Case Study: Synthesis of Axitinib Analogues
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[5] Its chemical structure features a central indazole core. The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate in the preparation of Axitinib-like molecules, starting from this compound. This approach highlights the versatility of this building block in constructing complex, biologically active molecules.
Protocol 1: N1-Arylation of this compound
This protocol describes a general procedure for the N1-arylation of this compound, a common step in the synthesis of many indazole-based kinase inhibitors. The choice of the aryl halide is critical and is typically guided by the desired final structure of the inhibitor.
Materials:
-
This compound
-
Aryl halide (e.g., 2-iodobenzamide derivative)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), aryl halide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-arylated this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
-
CuI Catalyst: Copper-catalyzed N-arylation (Ullmann condensation) is a classic and effective method for forming C-N bonds with aryl halides.
-
K₂CO₃ as Base: The base is required to deprotonate the indazole nitrogen, making it nucleophilic for the reaction with the aryl halide.
-
DMF as Solvent: A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and salts while facilitating the reaction.
Protocol 2: C3-Functionalization via Halogenation
The C3 position of the indazole ring is often a key point of interaction with the hinge region of the kinase active site.[6] Halogenation at this position provides a versatile handle for subsequent cross-coupling reactions.
Materials:
-
N1-protected this compound (from Protocol 1)
-
N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N1-protected this compound (1.0 eq) in ACN or DCM in a round-bottom flask.
-
Add NIS or NBS (1.1 eq) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.
Causality Behind Experimental Choices:
-
NIS/NBS: These are mild and effective electrophilic halogenating agents for electron-rich aromatic systems like indazoles.
-
N1-Protection: Protection of the N1 position is often necessary to prevent side reactions and to direct the halogenation to the C3 position.
Protocol 3: Suzuki Cross-Coupling for Side Chain Installation
With a halogen at the C3 position, a variety of side chains can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki coupling is a powerful and widely used method for this purpose.
Materials:
-
3-Halo-N1-protected-6-methyl-1H-indazole (from Protocol 2)
-
Boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 3-halo-indazole (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with EtOAc and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final kinase inhibitor analogue.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is highly efficient in catalyzing the formation of C-C bonds between sp²-hybridized carbon atoms.
-
Base: The base is essential for the transmetalation step in the Suzuki catalytic cycle.
-
Degassing: Removal of dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.
The following diagram illustrates the synthetic pathway described in the protocols.
Caption: Synthetic scheme for a kinase inhibitor analogue from this compound.
Quantitative Data Summary
The following table provides representative data for the biological activity of indazole-based kinase inhibitors, illustrating the impact of substitutions on potency.
| Compound ID | Kinase Target | R¹ (at N1) | R³ (at C3) | R⁶ (at C6) | IC₅₀ (nM) | Reference |
| Axitinib | VEGFR-2 | H | Pyridylvinyl | Thio-aryl | 1.2 | [5] |
| Compound 46 | GSK-3β | H | Carboxamide | Methyl | 640 | [1][4] |
| Compound 45 | GSK-3β | H | Carboxamide | H | 3000 | [1][4] |
| C05 | PLK4 | Aryl | Substituted Pyrazole | H | < 0.1 | [7] |
This table is a representative summary and the specific R groups are simplified for clarity. Please refer to the cited literature for the full chemical structures.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic incorporation can significantly enhance potency and modulate selectivity, making it a key component in the medicinal chemist's toolbox. The synthetic protocols outlined in this guide provide a robust framework for the construction of novel indazole-based inhibitors. As our understanding of kinase biology deepens, the rational design of inhibitors incorporating scaffolds like this compound will continue to be a cornerstone of targeted drug discovery, paving the way for the next generation of precision medicines.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing Neuroprotective Agents from 6-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 6-Methyl-1H-indazole in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge.[1] A key pathological feature of these disorders is the progressive loss of neuronal structure and function.[2] The development of effective neuroprotective agents that can slow or halt this degenerative process is a critical unmet medical need. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Specifically, this compound and its analogs present a promising starting point for the development of novel neuroprotective therapeutics. This document provides a comprehensive guide for researchers, outlining the synthesis, in vitro screening, and in vivo validation of this compound derivatives as potential neuroprotective agents.
PART 1: Synthesis and Lead Optimization of this compound Derivatives
The synthesis of this compound derivatives is a critical first step in the drug discovery process. Various synthetic strategies can be employed to generate a diverse library of compounds for screening.[4]
General Synthesis Strategy
A common approach to synthesizing substituted indazoles involves the cyclization of appropriately substituted hydrazones.[4] For this compound derivatives, a general synthetic route is outlined below. This method allows for the introduction of various substituents at different positions of the indazole ring, enabling a thorough exploration of the structure-activity relationship (SAR).[6]
Scheme 1: General Synthesis of this compound Derivatives
A versatile method for synthesizing 1H-indazoles involves the reaction of arylhydrazones with an oxidant.[4] For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate to yield 1H-indazoles through direct aryl C-H amination.[4] Another approach utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the same transformation.[4] Furthermore, copper-mediated N-N bond formation from o-aminobenzonitriles and organometallic reagents provides an efficient route to 1H-indazoles.[4]
Lead Optimization
Once a library of this compound derivatives has been synthesized, the next step is to identify lead compounds with promising neuroprotective activity and optimize their properties. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Key areas for modification include:
-
Substitution at the N1 position: Introducing different aryl or alkyl groups can significantly impact biological activity.
-
Substitution at the C3 position: Modification at this position can influence interactions with biological targets.
-
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve drug-like characteristics.[3]
PART 2: In Vitro Evaluation of Neuroprotective Activity
A battery of in vitro assays is essential for the initial screening and characterization of the neuroprotective potential of synthesized compounds.[7] These assays provide crucial information on a compound's efficacy, mechanism of action, and potential toxicity before advancing to more complex and costly in vivo studies.[8][9]
Foundational Assays: Cell Viability and Cytotoxicity
These initial assays are crucial to determine the concentration range at which a compound is protective without being toxic to the cells.[7][10]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a predetermined time (e.g., 24 hours).
-
Induction of Neurotoxicity: After compound pretreatment, induce neurotoxicity using a relevant stressor, such as:
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[10]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Follow the cell seeding, compound treatment, and neurotoxicity induction steps as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Mechanistic Assays: Unraveling the Mode of Action
Once promising neuroprotective compounds are identified, it is crucial to understand their mechanism of action.[15]
Protocol 3: Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.
Materials:
-
Fluorescent ROS probe (e.g., DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Perform cell seeding, compound treatment, and neurotoxicity induction.
-
Probe Loading: Load the cells with the ROS-sensitive fluorescent probe.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
Data Analysis: Compare the fluorescence levels in treated cells to those in control and toxin-exposed cells.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[10]
Materials:
-
Caspase-3 activity assay kit
-
96-well plates
-
Luminometer or fluorometer
Procedure:
-
After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add the caspase-3 substrate from the kit to the cell lysates.
-
Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to caspase-3 activity.
-
Data Analysis: Determine the fold-change in caspase-3 activity in treated cells compared to controls.
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison of the neuroprotective effects and structure-activity relationships of the different this compound derivatives.
Table 1: In Vitro Neuroprotective Activity of this compound Derivatives
| Compound ID | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% LDH Release) | ROS Production (% of Toxin) | Caspase-3 Activity (Fold Change) |
| 6-Me-Ind-01 | 1 | ||||
| 10 | |||||
| 50 | |||||
| 6-Me-Ind-02 | 1 | ||||
| 10 | |||||
| 50 | |||||
| Control | - | 100 | 0 | 100 | 1 |
| Toxin Only | - |
Visualization of Experimental Workflow
Caption: General workflow for the development and in vitro evaluation of this compound-based neuroprotective agents.
PART 3: In Vivo Validation in Animal Models
Compounds that demonstrate significant neuroprotective effects in vitro should be further evaluated in animal models of neurodegenerative diseases.[1][16] These studies are crucial for assessing the in vivo efficacy, pharmacokinetics, and safety of the lead compounds.
Selection of Animal Models
The choice of animal model depends on the specific neurodegenerative disease being targeted.[17] Common models include:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-induced models in mice or rats.[18][19]
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1).[20]
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic mice expressing mutant human superoxide dismutase 1 (SOD1).
Protocol 5: Evaluation in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the evaluation of a lead this compound derivative in the MPTP-induced mouse model of Parkinson's disease.[18]
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
Lead this compound derivative
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing conditions and randomly assign them to treatment groups (e.g., vehicle control, MPTP only, MPTP + test compound at different doses).
-
Compound Administration: Administer the test compound or vehicle to the mice for a specified period before and/or during MPTP treatment.
-
MPTP Induction: Induce parkinsonism by administering MPTP according to an established protocol (e.g., intraperitoneal injections for several consecutive days).
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, such as the rotarod test for motor coordination and the open field test for locomotor activity.
-
Neurochemical Analysis: After the behavioral tests, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites using HPLC.
-
Immunohistochemistry: Perfuse and fix the brains, and then section the substantia nigra. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Data Analysis: Statistically analyze the behavioral, neurochemical, and immunohistochemical data to determine the neuroprotective efficacy of the test compound.
Visualization of Signaling Pathways
The neuroprotective effects of this compound derivatives may be mediated through the modulation of various signaling pathways involved in cell survival, apoptosis, and inflammation.[21][22][23][24]
Caption: Putative signaling pathways modulated by this compound derivatives to exert neuroprotection.
Conclusion
The development of neuroprotective agents from the this compound scaffold holds significant promise for the treatment of neurodegenerative diseases. By following the systematic approach outlined in these application notes, from synthesis and in vitro screening to in vivo validation, researchers can effectively identify and optimize novel drug candidates. A thorough understanding of the underlying mechanisms of action and a rigorous evaluation in relevant disease models are paramount to translating these promising compounds into clinically effective therapies.
References
- 1. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. mdpi.com [mdpi.com]
- 16. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. invivobiosystems.com [invivobiosystems.com]
- 18. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Neuroprotection of interleukin-6 against NMDA-induced neurotoxicity is mediated by JAK/STAT3, MAPK/ERK, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Methyl-1H-indazole as a Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Indazole Scaffold in Oncology
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone for the development of targeted therapeutics.[2] This is evidenced by the clinical success of indazole-based anticancer agents like Axitinib and Pazopanib, which have significantly improved patient outcomes.[1][3]
Among the various indazole isomers, the 6-methyl-1H-indazole core serves as a particularly valuable starting point for drug design. The methyl group at the C6 position subtly modulates the electronic properties and steric profile of the scaffold, providing a unique foundation for building highly potent and selective inhibitors. Derivatives of 6-aminoindazole have demonstrated significant anticancer activity, highlighting the importance of this substitution pattern.[4]
This guide provides a comprehensive overview and detailed protocols for utilizing the this compound scaffold in a rational drug design program. We will cover synthetic strategies, robust protocols for biological evaluation, and methodologies for elucidating the mechanism of action, thereby equipping researchers with the necessary tools to innovate in this promising area of oncology drug discovery.
The this compound Core: A Versatile Chemical Blueprint
The therapeutic versatility of the indazole scaffold stems from its chemical properties. The 1H-indazole tautomer is thermodynamically more stable than the 2H form, making it the predominant species and a reliable starting point for synthesis.[2][5] The key to its utility in drug design lies in the multiple sites available for chemical modification, which allows for the fine-tuning of pharmacological properties.
-
N1 Position: Alkylation or arylation at this position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Substituents here often project into solvent-exposed regions of target proteins.
-
C3 Position: This position is crucial for interacting with the hinge region of many kinases, a key target class for indazole derivatives.[6]
-
C6 Position: The 6-amino group is a critical anchor for introducing diverse substituents that can explore additional binding pockets, enhance solubility, or improve cell permeability. Structure-activity relationship (SAR) studies have consistently shown that modifications at this position are pivotal for potent anticancer activity.[2]
Figure 1: Key sites for chemical modification on the this compound scaffold.
Synthetic Strategy: Building the Anticancer Candidate
A robust and reproducible synthetic route is the foundation of any drug discovery campaign. The following protocol details a common and effective three-step synthesis for a representative N-substituted 6-amino-1-methyl-1H-indazole derivative, a class of compounds that has shown significant antiproliferative activity.[7][8]
Protocol 1: Synthesis of N-(4-fluorobenzyl)-1-methyl-1H-indazol-6-amine
Rationale: This protocol starts with the commercially available 6-nitro-1H-indazole. The first step, N1-methylation, is crucial for preventing unwanted side reactions in subsequent steps and is a key feature of many active compounds.[7] The nitro group is then reduced to the versatile 6-amino intermediate. Finally, reductive amination provides a straightforward and high-yielding method to install the desired N-benzyl substituent, a common moiety in potent kinase inhibitors.[8]
Materials:
-
6-Nitro-1H-indazole
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or Ammonium formate
-
Methanol (MeOH)
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Step-by-Step Methodology:
-
Step 1: N1-Methylation of 6-Nitro-1H-indazole a. To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 20 minutes. c. Add iodomethane (1.2 eq) dropwise. d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction with water and extract with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield 1-methyl-6-nitro-1H-indazole. Causality: Potassium carbonate acts as a base to deprotonate the indazole N1, facilitating nucleophilic attack on iodomethane. DMF is an excellent polar aprotic solvent for this type of reaction. This step typically yields the N1-alkylated product as the major isomer.[7]
-
Step 2: Reduction to 6-Amino-1-methyl-1H-indazole a. Dissolve the product from Step 1 in methanol. b. Add 10% Pd/C catalyst (approx. 10% by weight of the substrate). c. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours. d. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. e. Concentrate the filtrate under reduced pressure to obtain 6-amino-1-methyl-1H-indazole, which is often used in the next step without further purification. Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the hydrogenation of nitro groups to primary amines.[7] This method is clean and high-yielding.
-
Step 3: Reductive Amination a. Dissolve the 6-amino-1-methyl-1H-indazole (1.0 eq) from Step 2 and 4-fluorobenzaldehyde (1.1 eq) in dichloroethane. b. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. c. Stir at room temperature for 12-16 hours. d. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. e. Extract the product with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate. f. Purify the final product by silica gel column chromatography. Causality: The amine and aldehyde first form a transient iminium ion, which is then selectively reduced by the mild hydride agent NaBH(OAc)₃. This reagent is preferred over stronger reducing agents like NaBH₄ as it does not readily reduce the aldehyde starting material.[8]
Biological Evaluation: From Hit to Lead
Once synthesized, the compound's anticancer potential must be rigorously evaluated. This begins with assessing its ability to inhibit cancer cell growth and proliferation.
Protocol 2: In Vitro Antiproliferative Activity via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) – a key measure of a compound's potency.[10][11]
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, A549 lung)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Positive control (e.g., Doxorubicin or Etoposide)[7]
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5x10⁴ cells/mL (this may require optimization for each cell line). b. Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. A typical final concentration range is 0.01 to 100 µM. b. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only). c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations. d. Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Assay and Measurement: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis (Self-Validation): a. Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated / Abs_vehicle_control) * 100. b. Plot the percentage of viability against the log of the compound concentration. c. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value. The R² value of the curve fit should be >0.95 for a reliable result.
Structure-Activity Relationship (SAR) Data Presentation
Systematic modification of the scaffold allows for the elucidation of SAR. The data below represents a hypothetical but realistic dataset based on published trends for 6-amino-1-methyl-1H-indazole derivatives.[7][12]
| Compound ID | R¹ (at C3) | R² (at C6-amino) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| LEAD-01 | H | -CH₂(4-F-Ph) | 2.5 | 4.1 |
| COMP-02 | -CH₃ | -CH₂(4-F-Ph) | 0.4 | 0.9 |
| COMP-03 | H | -CH₂(Ph) | 8.9 | 12.3 |
| COMP-04 | -CH₃ | -CH₂(Ph) | 1.8 | 3.5 |
| COMP-05 | -CH₃ | -Cyclohexyl | 15.2 | >50 |
Table 1: SAR summary showing the impact of substitutions at the C3 and C6 positions. The introduction of a methyl group at C3 (COMP-02 vs. LEAD-01) and a fluorine on the benzyl ring (LEAD-01 vs. COMP-03) significantly enhances antiproliferative potency.
Elucidating the Mechanism of Action (MoA)
Potent compounds must be investigated to understand how they kill cancer cells. Indazole derivatives are known to act through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[13][14][15]
Common Mechanisms and Target Pathways
Many indazole-based anticancer agents function as kinase inhibitors.[7] Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, is frequently dysregulated in cancer and is a common target for indazole derivatives.[15]
Figure 2: The MAPK/ERK signaling pathway, a common target for indazole-based inhibitors.
Protocol 3: Cell-Free Kinase Inhibition Assay
Rationale: To confirm direct target engagement, a cell-free biochemical assay is essential.[16] This isolates the kinase and the inhibitor from the complexities of the cellular environment, providing a direct measure of inhibitory potency (IC₅₀) against the target enzyme.[17][18] Commercial kits (e.g., ADP-Glo™, LanthaScreen™) provide a standardized platform for this.
General Protocol (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase (e.g., ERK2), the substrate peptide, and serial dilutions of the indazole compound.
-
Initiation: Start the kinase reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value using non-linear regression as described in Protocol 2.
Protocol 4: Western Blot for Apoptosis and Cell Cycle Markers
Rationale: Many effective anticancer drugs induce programmed cell death (apoptosis) or cause cell cycle arrest. Western blotting allows for the semi-quantitative detection of key proteins that regulate these processes. For example, an increase in cleaved Caspase-3 and a decrease in the anti-apoptotic protein Bcl-2 are hallmarks of apoptosis.[6][19] Similarly, changes in cyclin proteins can indicate cell cycle arrest at a specific phase, such as G2/M.[7][20]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at 1x and 2x its IC₅₀ concentration for 24-48 hours. Collect the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size, then transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with a primary antibody overnight at 4°C against a target of interest (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, or anti-p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Integrated Drug Discovery Workflow
The development of a this compound-based anticancer agent is an iterative process that integrates chemistry, biology, and data analysis. The goal is to continuously refine the chemical structure to maximize potency and selectivity while minimizing off-target effects and toxicity.
Figure 3: Iterative workflow for anticancer drug discovery using the indazole scaffold.
Conclusion
The this compound scaffold represents a highly validated and promising platform for the design of novel anticancer therapeutics. Its synthetic accessibility and amenability to structural modification allow for the systematic exploration of chemical space to optimize drug-like properties. By integrating the robust synthetic and biological protocols outlined in this guide, researchers can efficiently advance from initial design to lead candidate identification. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapies for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Assay Methods for 6-Methyl-1H-indazole Derivatives: A Detailed Guide for Drug Discovery Professionals
This document provides a comprehensive guide to the essential in vitro assay methods for the characterization of 6-methyl-1H-indazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to the prevalence of the indazole scaffold in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights to facilitate robust and reproducible pre-clinical evaluation.
Section 1: Introduction to this compound Derivatives in Drug Discovery
The this compound core is a privileged scaffold in modern drug discovery, frequently associated with potent and selective inhibition of various protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Therefore, the ability to accurately profile the biological activity of novel this compound derivatives is paramount for advancing new therapeutic agents.
This guide will detail a tiered approach to the in vitro evaluation of these compounds, beginning with primary biochemical assays to determine target engagement and enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, biophysical methods to confirm direct binding and elucidate the thermodynamics of interaction.
Section 2: Biochemical Assays for Target-Oriented Screening
Biochemical assays are fundamental for the initial characterization of this compound derivatives, providing a direct measure of their interaction with a purified biological target, often a protein kinase. These assays are typically performed in a high-throughput format to screen compound libraries and establish structure-activity relationships (SAR).[7][8]
Kinase Inhibition Assays
Given the prevalence of this compound derivatives as kinase inhibitors, assays that quantify their inhibitory activity against specific kinases are of primary importance.[9][10] A common and robust method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[6][9]
Scientific Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal. A lower signal indicates less ADP production and therefore, greater kinase inhibition.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as recommended by the enzyme manufacturer.
-
Reconstitute the kinase enzyme and substrate to their final concentrations in the reaction buffer.
-
Prepare a serial dilution of the this compound derivative in DMSO, followed by a final dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Expertise & Experience Insights:
-
ATP Concentration: It is crucial to use an ATP concentration at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is consistent across all wells and is within the tolerance limits of the kinase enzyme (typically ≤1%).[7]
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to establish the assay window and ensure data quality.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Plate Format | 384-well |
| Final Assay Volume | 30 µL |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Temperature | 30°C |
| Readout | Luminescence |
| Key Output | IC50 (nM or µM) |
Workflow Diagram:
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Section 3: Cell-Based Assays for Cellular Potency and Mechanism of Action
While biochemical assays are crucial for determining direct target inhibition, cell-based assays are essential to understand the compound's activity in a more physiologically relevant context. These assays can assess a compound's ability to cross the cell membrane, engage its target within the cell, and elicit a biological response.
Cell Viability/Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is frequently employed to evaluate the anti-cancer potential of indazole derivatives.[3][4][11][12][13]
Scientific Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced is indicative of reduced cell viability or proliferation.[11][12]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[11]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Expertise & Experience Insights:
-
Cell Seeding Density: The optimal cell seeding density should be determined empirically to ensure that the cells are in the logarithmic growth phase throughout the experiment.
-
Compound Incubation Time: The incubation time should be sufficient to observe a significant effect on cell proliferation, typically 2-3 cell doubling times.
-
Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance to avoid variability in the results.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Plate Format | 96-well |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| Compound Incubation Time | 48 - 72 hours |
| MTT Incubation Time | 4 hours |
| Readout | Absorbance (490-570 nm) |
| Key Output | GI50 or IC50 (µM) |
Signaling Pathway Diagram:
Caption: Impact of a kinase-inhibiting indazole on cell viability.
Section 4: Biophysical Assays for Direct Target Engagement
Biophysical assays are crucial for confirming the direct binding of a compound to its target protein and for characterizing the binding affinity and thermodynamics.[14][][16] These assays are label-free in many cases and can provide valuable information that is orthogonal to activity-based assays.
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution.[][17][18] It measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[17]
Scientific Principle: A fluorescently labeled protein's thermophoretic movement changes upon binding to a ligand. This change in movement is used to determine the binding affinity (Kd).[17]
Step-by-Step Methodology:
-
Protein Labeling:
-
Label the purified target protein with a fluorescent dye according to the manufacturer's protocol (e.g., NHS-ester labeling of primary amines).
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a serial dilution of the this compound derivative in the assay buffer.
-
Mix the labeled protein (at a constant concentration) with each dilution of the compound.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change over time.
-
-
Data Analysis:
-
The instrument software will analyze the change in thermophoresis as a function of the compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Expertise & Experience Insights:
-
Buffer Optimization: The assay buffer should be optimized for protein stability and to minimize non-specific binding.
-
Labeling Stoichiometry: Aim for a low labeling stoichiometry (e.g., 1-2 dyes per protein) to avoid altering the protein's binding properties.
-
Quality Controls: Run controls to check for protein aggregation and compound-induced fluorescence changes.
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Labeled Protein Conc. | Low nM range |
| Compound Conc. Range | Logarithmic dilution series |
| Temperature Gradient | 3-6 °C |
| Measurement Time | ~10 minutes per sample |
| Readout | Change in Thermophoresis |
| Key Output | Kd (nM to mM) |
Logical Relationship Diagram:
Caption: Principle of MicroScale Thermophoresis for Kd determination.
Section 5: Data Interpretation and Quality Control
Ensuring the trustworthiness of in vitro assay data is paramount. Each protocol described should be part of a self-validating system.
-
Orthogonal Assays: Confirm hits from primary screens using orthogonal assays. For example, a hit from a kinase activity assay should be validated with a direct binding assay like MST or Surface Plasmon Resonance (SPR) to ensure it's not an assay artifact.[]
-
Statistical Rigor: All experiments should be performed with appropriate replicates (typically n=2 or 3) to assess variability. Key assay parameters like Z'-factor (for HTS) and signal-to-background ratio should be monitored to ensure assay quality.
-
Dose-Response Curves: For potency determination, a full dose-response curve with at least 8-10 concentrations should be generated to accurately calculate IC50 or Kd values.
By integrating these diverse yet complementary assay methodologies, researchers can build a comprehensive profile of their this compound derivatives, enabling data-driven decisions in the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldscientific.com [worldscientific.com]
- 17. Custom protein ligand binding assays | Eurofins Calixar [calixar.com]
- 18. reactionbiology.com [reactionbiology.com]
functionalization of the 6-Methyl-1H-indazole core
An Application Guide to the Strategic Functionalization of the 6-Methyl-1H-indazole Core
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of the Indazole Scaffold in Modern Chemistry
The 1H-indazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a rigid conformation and specific electronic properties that are highly conducive to forming potent interactions with biological targets.[3][4] Consequently, indazole derivatives are integral to a wide range of pharmacologically active compounds, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-HIV effects.[5][6]
The this compound core, in particular, serves as a critical starting point for the synthesis of numerous high-value compounds, including key intermediates for oncology therapeutics like Pazopanib.[7] The strategic introduction of functional groups onto this core is paramount for modulating a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The methyl group at the C6 position influences the electronic distribution of the aromatic system, thereby guiding the regioselectivity of subsequent chemical transformations.
This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the this compound core. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these transformations. We will cover functionalization at the nitrogen (N1/N2), the C3 position of the pyrazole ring, and various positions on the benzene ring, offering detailed, field-proven protocols and troubleshooting insights.
Structural Reactivity and Key Functionalization Sites
The reactivity of the this compound core is dictated by the interplay between the electron-rich pyrazole ring and the attached benzene ring. The primary sites for synthetic modification are the N1 nitrogen, the C3 carbon, and the C5 and C7 carbons on the benzene ring. The C6-methyl group acts as a weak electron-donating group, subtly influencing the reactivity of the carbocyclic ring.
Caption: Key reactive sites on the this compound core.
Part 1: N-Functionalization via Cross-Coupling Reactions
Modification at the N1 or N2 position is a common strategy to block the reactive N-H group and introduce diverse substituents that can modulate biological activity. The regioselectivity of N-substitution can be challenging, but modern cross-coupling methods offer robust solutions, particularly for N-arylation.
Rationale and Mechanistic Insight
Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are the premier methods for forming C-N bonds with indazoles.[8] The choice between them often depends on substrate scope and functional group tolerance. The Buchwald-Hartwig reaction generally proceeds under milder conditions. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the deprotonated indazole, and reductive elimination to form the N-aryl indazole product and regenerate the catalyst. For the synthesis of complex molecules like Niraparib, a potent PARP inhibitor, regioselective N-arylation is a critical step.[9][10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a suitable phosphine ligand.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Xantphos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).
-
Evacuate the tube and backfill with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-aryl-6-methyl-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust catalytic system for C-N coupling; Xantphos is a bulky, electron-rich ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base effective for deprotonating the indazole N-H. |
| Solvent | 1,4-Dioxane | A high-boiling point, aprotic solvent suitable for palladium-catalyzed reactions. |
| Temperature | 100-110 °C | Sufficient thermal energy to drive the catalytic cycle effectively. |
Part 2: C3-Position Functionalization: A Gateway to Structural Diversity
The C3 position of the indazole ring is electronically distinct and a primary site for electrophilic substitution and metal-catalyzed cross-coupling.[11] Halogenation at this position provides a versatile "handle" for introducing a wide array of substituents.[12]
Rationale and Workflow
Direct C-H functionalization at C3 can be challenging. A more reliable and widely adopted two-step strategy involves initial regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[11][12] This approach allows for the systematic installation of aryl, heteroaryl, or alkyl groups.
-
Step 1: Halogenation. Electrophilic halogenating agents like N-Bromosuccinimide (NBS) or Iodine in the presence of a base are highly effective for introducing bromine or iodine specifically at the C3 position.[11]
-
Step 2: Cross-Coupling. The resulting 3-halo-6-methyl-1H-indazole is an ideal substrate for cross-coupling. In a Suzuki-Miyaura reaction, a palladium catalyst facilitates the coupling of the 3-haloindazole with an organoboron reagent.[13][14]
Caption: Two-step workflow for C3-arylation of this compound.
Protocol 2: C3-Iodination of this compound
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add powdered KOH (1.5 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of Iodine (I₂) (1.2 mmol) in DMF (2 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (10%, 50 mL) to consume excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-iodo-6-methyl-1H-indazole, which can often be used in the next step without further purification or can be purified by crystallization or column chromatography.
Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-6-methyl-1H-indazole (from Protocol 2)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
Procedure:
-
To a microwave vial or Schlenk tube, add 3-iodo-6-methyl-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).[13]
-
Evacuate and backfill the vessel with an inert gas.
-
Add 1,4-dioxane (6 mL) followed by the 2M aqueous Na₂CO₃ solution (2.0 mL).
-
Seal the vessel and heat the mixture to 100-120 °C for 2-6 hours (conventional heating) or irradiate at 120 °C for 30-40 minutes (microwave heating).[13]
-
Monitor the reaction for completion by TLC.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-methyl-1H-indazole.
| Reagent/Condition | Typical Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective Pd(0) source for Suzuki couplings.[13] |
| Boron Reagent | Arylboronic acid (1.5 eq.) | The coupling partner; a slight excess ensures complete consumption of the iodo-indazole. |
| Base | Aq. Na₂CO₃ (2.0 eq.) | Essential for the transmetalation step of the catalytic cycle. |
| Solvent System | Dioxane/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
Part 3: Functionalization of the Benzene Ring
Modifying the carbocyclic ring of the indazole core allows for fine-tuning of electronic and steric properties. Electrophilic aromatic substitution and modern C-H activation techniques are the primary tools for this purpose.
Protocol 4: Regioselective Nitration
Nitration introduces a versatile nitro group, which can be a powerful electron-withdrawing group or a precursor to an amino group via reduction. The directing effects of the fused pyrazole ring and the C6-methyl group typically favor substitution at the C5 or C7 positions.[7][15] Strict temperature control is crucial to prevent side reactions.[16]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
Procedure:
-
Safety First: This reaction is highly exothermic and uses corrosive acids. Perform in a chemical fume hood with appropriate personal protective equipment (lab coat, gloves, face shield).
-
In a three-neck flask equipped with a thermometer and a dropping funnel, carefully add this compound (1.0 mmol) to concentrated H₂SO₄ (4 mL) while cooling in an ice-salt bath to maintain the temperature between 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 mmol) to concentrated H₂SO₄ (1 mL), keeping the mixture cooled in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10 °C.[16]
-
After the addition is complete, stir the mixture at 0-10 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH solution) until a precipitate forms (pH ~7-8).
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the crude nitro-6-methyl-1H-indazole.
-
The product can be purified by recrystallization from a suitable solvent like ethanol. The major isomer (e.g., 5-nitro or 7-nitro) can be determined by spectroscopic analysis (NMR).
Troubleshooting and Field Insights
-
Low Yield in Cross-Coupling: This can be due to inactive catalyst, poor quality reagents, or insufficient degassing. Solution: Use a fresh bottle of catalyst, ensure boronic acid is not degraded, and rigorously deoxygenate the solvent.[13]
-
Dehalogenation Side Product: In coupling reactions, premature reduction of the C-X bond can compete with the desired coupling. Solution: Switching to a more sterically hindered ligand or a different palladium source can sometimes suppress this side reaction.[13]
-
Poor Regioselectivity in N-Alkylation/Arylation: The formation of both N1 and N2 isomers is a common challenge. Solution: The choice of base and solvent is critical. For N1 selectivity, conditions like NaH in THF are often effective. For N2 selectivity, different conditions may be required and should be screened.[17]
Conclusion
The this compound scaffold is a versatile platform for the development of novel chemical entities. A strategic and rational approach to its functionalization is key to unlocking its full potential. By leveraging a combination of classical electrophilic substitutions and modern transition metal-catalyzed cross-coupling reactions, researchers can precisely modify the core at the N1, C3, and benzene ring positions. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of diverse and complex indazole derivatives, paving the way for future discoveries in drug development and materials science.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 11. soc.chim.it [soc.chim.it]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 15. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 6-Methyl-1H-indazole
Introduction: The Imperative for Rigorous Characterization
6-Methyl-1H-indazole (CAS No. 698-24-8, Molecular Formula: C₈H₈N₂, Molecular Weight: 132.16 g/mol ) is a heterocyclic organic compound featuring a bicyclic structure of a benzene ring fused to a pyrazole ring.[1] Its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous compounds investigated for anti-cancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity, purity, and stability is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. An inadequately characterized compound can lead to erroneous biological data, failed batches, and significant delays in the development pipeline.
This guide provides a suite of robust, validated analytical protocols for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only replicate these methods but also to adapt them intelligently. Each protocol is designed as a self-validating system, incorporating checks and suitability tests to ensure data trustworthiness.
Strategic Workflow for Characterization
A systematic approach is essential for the efficient and thorough analysis of a new batch of this compound. The following workflow outlines the logical progression from initial identity confirmation to quantitative purity assessment.
Caption: A strategic workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the cornerstone technique for unequivocally determining the molecular structure of organic compounds.[5] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the this compound skeleton and the identification of its isomeric form.
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indazole derivatives as it readily dissolves the compound and, due to its hydrogen-bonding capabilities, slows the exchange of the N-H proton, often allowing it to be observed in the ¹H spectrum.[5] Tetramethylsilane (TMS) is used as an internal standard for universal chemical shift referencing (δ = 0.00 ppm).[5]
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Tune and shim the instrument to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical Parameters: Pulse angle of 30-45°, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.[5]
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[5]
-
Employing a DEPT-135 experiment can be valuable to differentiate between CH₃/CH and CH₂ carbons.
-
Data Interpretation & Validation
The acquired spectra must be compared against predicted values and known data for related indazole structures.[6][7]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~2.4 | ~21 | Singlet in ¹H spectrum. |
| H-7 | ~7.6 | ~121 | Aromatic proton, likely a singlet or narrow doublet. |
| H-5 | ~7.3 | ~128 | Aromatic proton, likely a doublet. |
| H-4 | ~7.0 | ~120 | Aromatic proton, likely a doublet. |
| H-3 | ~8.0 | ~134 | Pyrazolic proton, often a singlet. |
| N-H | >12.0 | - | Broad singlet, exchangeable with D₂O. |
| C-6 | - | ~132 | Quaternary carbon attached to the methyl group. |
| C-3a, C-7a | - | ~123, ~140 | Quaternary carbons of the fused ring system. |
System Validation: The sharpness and symmetry of the DMSO-d₆ solvent peak provide a good indication of successful shimming. The TMS signal must be a sharp singlet precisely at 0.00 ppm. The integral ratios of the proton signals should correspond to the number of protons (e.g., 3H for the methyl group).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of this compound and quantifying any impurities.[8][9] A reversed-phase method using a C18 column is highly effective, as it separates compounds based on their hydrophobicity, which is ideal for aromatic molecules like this.[8][10]
Expertise & Causality: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component (water). A small amount of acid (e.g., formic acid) is added to protonate any residual silanols on the silica-based column and to ensure the analyte is in a single protonation state, leading to sharper, more symmetrical peaks.[8] UV detection at 254 nm is chosen as it is a common wavelength for detecting aromatic compounds.[8]
Protocol 4.1: Reversed-Phase HPLC Purity Assay
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent) at a concentration of 1.0 mg/mL.
-
Prepare the working sample by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Interpretation & System Validation
The result is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is calculated using the area percent method.
System Suitability Test (SST): Before analyzing samples, the system's performance must be verified. This is a critical part of a self-validating protocol. Inject the working sample five times and evaluate the following for the main this compound peak:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
A run is considered valid only if all SST criteria are met. Any peaks other than the main analyte and solvent front are considered impurities and should be reported. For identification of unknown impurities, coupling the LC system to a mass spectrometer (LC-MS) is the preferred method.[11]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[12]
Expertise & Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for generating the protonated molecular ion [M+H]⁺ without significant fragmentation, making it perfect for molecular weight confirmation.[12][13]
Protocol 5.1: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.
-
Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization: Use ESI in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Validation: The instrument should be calibrated using a known standard immediately before the analysis.
Data Interpretation
-
Expected Ion: For this compound (C₈H₈N₂), the primary ion observed will be [M+H]⁺.
-
Theoretical m/z: 133.0760
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass. This confirms the elemental formula.
Orthogonal and Confirmatory Techniques
To build a complete and trustworthy characterization package, several other techniques should be employed.
Gas Chromatography (GC)
GC serves as an excellent orthogonal technique to HPLC for purity analysis and is the primary method for detecting and quantifying residual volatile solvents, which are common process impurities.[14][15]
-
Protocol: A general method involves a non-polar column (e.g., DB-1 or DB-5), a temperature gradient (e.g., 50°C to 250°C), and a Flame Ionization Detector (FID). The sample is typically dissolved in a high-boiling point solvent like N,N-Dimethylformamide (DMF).
-
Validation: Retention times of known potential solvents are compared to peaks in the sample chromatogram for identification.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR confirms the presence of key functional groups by measuring the absorption of infrared radiation.[16][17]
-
Protocol: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Absorptions:
-
~3150 cm⁻¹: N-H stretching vibration.
-
~3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.
-
~1620, 1500 cm⁻¹: C=C stretching vibrations from the aromatic ring.
-
UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis using the Beer-Lambert law.[17][18]
-
Protocol: A dilute solution of known concentration is prepared in a transparent solvent (e.g., ethanol or methanol), and the absorbance is measured across the UV-Vis range (typically 200-400 nm).
-
Interpretation: The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound's chromophore.
Melting Point
The melting point is a simple yet powerful indicator of purity.[1] Pure crystalline compounds have a sharp melting range, whereas impurities tend to broaden and depress the melting range.
-
Protocol: A small amount of the dry, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus.
-
Expected Range: 175-185 °C.[1]
Conclusion: A Framework for Confidence
The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. By combining the definitive structural power of NMR, the precise purity assessment of HPLC, and the molecular weight confirmation of MS, alongside supporting data from GC, FTIR, and physical constant measurements, researchers can establish an unimpeachable analytical data package. Adherence to self-validating protocols, including system suitability tests and calibration, ensures that this data is not only complete but also trustworthy, forming a solid foundation for subsequent research and development activities.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Strategic Synthesis of Functionalized 6-Methyl-1H-Indazoles: Pathways to Core Construction and Diversification
An Application Guide for Medicinal and Process Chemists
The 6-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2][3] Its rigid bicyclic structure and specific hydrogen bonding capabilities make it an ideal pharmacophore. However, the development of diverse compound libraries for structure-activity relationship (SAR) studies hinges on the availability of efficient, regioselective, and scalable synthetic routes. The presence of the 6-methyl group provides a key hydrophobic interaction point and an electronic handle that influences the reactivity of the entire heterocyclic system.
This technical guide provides a detailed exploration of robust synthetic strategies for accessing functionalized 6-methyl-1H-indazoles. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions when selecting or adapting a synthetic route. The guide is structured into two primary strategic approaches:
-
De Novo Ring Construction: Building the functionalized this compound core from acyclic or monocyclic precursors.
-
Post-Formation Functionalization: Modifying the pre-formed this compound scaffold at various positions.
For each strategy, we present field-proven insights, comparative data, and detailed, reproducible protocols for key transformations.
Strategic Overview: Construction vs. Functionalization
The choice between constructing the indazole ring with pre-installed functionality versus functionalizing the parent heterocycle is a critical decision in campaign planning. The optimal path depends on factors such as the desired substitution pattern, availability of starting materials, and scalability requirements.
Caption: High-level strategic workflow for synthesizing 6-methyl-1H-indazoles.
Part 1: De Novo Construction of the Indazole Core
Building the heterocyclic core allows for the early introduction of complex functionality that might be difficult to install later. Modern methods, particularly those involving transition-metal catalysis, have revolutionized this approach.
Intramolecular Oxidative C-H Amination
This strategy offers a powerful and direct route to 1H-indazoles from readily prepared arylhydrazones. The key step involves the formation of a new N-N bond through an intramolecular C-H amination event, often mediated by an oxidant. Silver(I) salts have proven particularly effective for this transformation.[4][5]
Causality & Rationale: The reaction is initiated by the oxidation of the hydrazone, which generates a reactive nitrogen species. The choice of a silver(I) oxidant is crucial; it facilitates the cyclization onto an adjacent aromatic C-H bond, a step that is often challenging. This method is particularly valuable for synthesizing 3-carboxy-functionalized indazoles, which are important intermediates in drug development.[4][5]
Caption: Workflow for Silver(I)-Mediated Indazole Synthesis.
Protocol 1: Synthesis of Methyl 1-Aryl-6-methyl-1H-indazole-3-carboxylate [4][5]
-
Materials:
-
Substituted α-ketoester arylhydrazone (1.0 equiv, 0.3 mmol)
-
Silver triflimide (AgNTf₂) (2.0 equiv, 0.6 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.5 equiv, 0.15 mmol)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
-
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone, AgNTf₂, and Cu(OAc)₂.
-
Add 1,2-dichloroethane under ambient atmosphere.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the desired product.
-
-
Trustworthiness & Validation: This protocol has been validated for a range of substrates. For the synthesis of Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate, this method provides the product as a white solid (mp 137–139 °C).[4][5] The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Transition Metal-Catalyzed C-H Activation and Annulation
Rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for constructing heterocyclic systems.[6][7] This approach typically involves the reaction of a substrate bearing a directing group (e.g., an imidate or hydrazone) with a coupling partner like an alkyne or alkene, leading to the annulation and formation of the indazole ring.
Causality & Rationale: The directing group on the aryl precursor coordinates to the rhodium catalyst, positioning it to selectively activate a specific ortho C-H bond. This generates a rhodacycle intermediate, which then undergoes migratory insertion with the coupling partner. Subsequent reductive elimination and cyclization steps afford the indazole product. This strategy provides excellent control over regioselectivity, a common challenge in heterocyclic synthesis.[6]
| Strategy Comparison | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Ag(I)-Mediated C-H Amination | Good to Excellent | Broad tolerance for functional groups on the arylhydrazone.[4] | Direct, single-step cyclization. | Requires stoichiometric silver oxidant. |
| Rh(III)-Catalyzed Annulation | Good to Excellent | Requires a directing group; broad scope for coupling partners.[6] | Catalytic, high atom economy, excellent regioselectivity. | Catalyst can be expensive; may require inert atmosphere. |
| [3+2] Dipolar Cycloaddition | Good to Excellent | Broad tolerance on both aryne and diazo precursors.[8][9] | High yields, often mild conditions. | Generation of arynes can require harsh conditions or specific precursors. |
Part 2: Functionalization of the this compound Core
This approach is invaluable for late-stage diversification, allowing for the rapid generation of an analogue library from a common intermediate.
C3-Position Functionalization via Cross-Coupling
The C3 position of the indazole ring is a prime target for modification. A robust strategy involves initial halogenation (iodination or bromination) at C3, followed by a transition-metal-catalyzed cross-coupling reaction.[10][11]
Causality & Rationale: Introducing a halogen at the C3 position transforms it from a nucleophilic to an electrophilic site, opening the door to powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[12][13] The choice of catalyst and ligand is critical and is influenced by the electronic nature of the indazole substrate. For instance, electron-withdrawing groups on the ring can make the C-I bond more reactive towards oxidative addition.[12] N-protection is often recommended to prevent catalyst inhibition by the acidic N-H proton.[12]
Caption: Pathway for C3-functionalization via halogenation and cross-coupling.
Protocol 2: C3-Iodination of this compound [10]
-
Materials:
-
This compound (1.0 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add KOH and stir the mixture at room temperature.
-
Prepare a solution of I₂ in DMF and add it dropwise to the reaction mixture.
-
Stir at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to quench the excess iodine and precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 3-iodo-6-methyl-1H-indazole.
-
Protocol 3: Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-indazole [12]
-
Materials:
-
3-Iodo-6-methyl-1H-indazole (1.0 equiv) (N-protection, e.g., with a Boc or SEM group, may be required)
-
Arylboronic acid or pinacol boronate ester (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a microwave vial, add the 3-iodo-6-methyl-1H-indazole, the boronic acid/ester, Pd(PPh₃)₄, and 1,4-dioxane.
-
Add the aqueous Na₂CO₃ solution.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30-45 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Functionalization of the 6-Methyl Group
The methyl group itself is a handle for further functionalization. A common and effective strategy involves a free-radical benzylic bromination followed by nucleophilic substitution. This two-step sequence allows for the introduction of a wide variety of heteroatom-containing side chains. An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole highlights the replacement of a mesylate intermediate with a more reactive bromide, significantly improving yields.[14][15]
Causality & Rationale: Benzylic C-H bonds are weaker than other sp³ C-H bonds and are susceptible to radical halogenation. Using a reagent like HBr in acetic acid provides a source of bromine radicals to selectively form the 6-(bromomethyl) intermediate.[14] This benzylic bromide is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., thiols, amines, alcohols), thereby enabling diverse functionalization at the 6-position.[14]
Protocol 4: Synthesis of 6-[(ethylthio)methyl]-1H-indazole [14]
-
Step A: Bromination of this compound-3-methanol
-
Starting from the corresponding alcohol, which can be prepared by reduction of the 3-carboxylate. To a solution of (6-methyl-1H-indazol-3-yl)methanol in acetic acid, add 33% HBr in acetic acid.
-
Heat the mixture to 120 °C for 1 hour under a nitrogen atmosphere.
-
After cooling, the product 6-(bromomethyl)-1H-indazole can be isolated (yields reported up to 89%).[14]
-
-
Step B: Nucleophilic Substitution with Ethanethiol
-
Dissolve the 6-(bromomethyl)-1H-indazole intermediate in THF.
-
Add ethanethiol (EtSH) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reflux the mixture for 1 hour under a nitrogen atmosphere.
-
After workup and purification by column chromatography, 6-[(ethylthio)methyl]-1H-indazole is obtained (yields reported up to 70%).[14]
-
Conclusion
The synthesis of functionalized 6-methyl-1H-indazoles is a dynamic field that leverages both classical cyclization reactions and modern catalytic methodologies. The strategic choice between de novo construction and late-stage functionalization provides chemists with a versatile toolbox to approach the synthesis of these medicinally vital scaffolds. By understanding the causal mechanisms behind these transformations—from the role of silver oxidants in C-H amination to the principles of regiocontrol in C-H activation and the logic of halogenation-coupling sequences—researchers can effectively design and execute synthetic campaigns to accelerate drug discovery and development.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. soc.chim.it [soc.chim.it]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking the synthesis of this compound and related heterocyclic compounds.
Q1: What are the most common and reliable synthetic routes to this compound?
A1: The synthesis of the indazole core can be approached through various methods, with the choice often depending on the availability of starting materials and the desired scale. Classical and modern methods include:
-
Jacobson Indazole Synthesis: This is a traditional and widely used method that typically involves the diazotization of an appropriately substituted o-toluidine derivative, followed by intramolecular cyclization. For this compound, a common precursor would be 4-methyl-2-aminotoluene (4-methyl-o-toluidine).[1][2]
-
Reductive Cyclization of o-Nitrobenzyl Derivatives: Starting from compounds like 2-nitro-4-methyltoluene, a reductive cyclization can be employed. This method is robust and avoids the handling of potentially unstable diazonium salts.
-
Modern Cross-Coupling Strategies: More recent methods involve transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-N bond formation or copper-catalyzed cyclizations, which can offer high yields and functional group tolerance.[3][4]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate first?
A2: Low yields in indazole synthesis can often be traced back to a few key areas:
-
Purity of Starting Materials: Ensure your precursors, particularly the amine starting material, are free from impurities that could interfere with the sensitive diazotization step.
-
Temperature Control: The formation and cyclization of the diazonium intermediate are highly temperature-dependent. Diazotization is typically performed at low temperatures (0–5 °C) to prevent decomposition and side reactions.[5]
-
Reaction Medium and pH: The acidity of the medium is crucial for both the formation of nitrous acid (from NaNO₂) and the stability of the diazonium salt. The cyclization step may require different pH conditions for optimal results.
-
Moisture Content: The presence of excess water can lead to competing side reactions, particularly the formation of phenols from the diazonium intermediate.[6]
Q3: I'm observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
A3: The formation of tarry or polymeric byproducts is a common issue, especially in reactions involving diazonium salts. This is often due to:
-
Decomposition of the Diazonium Salt: If the temperature during diazotization rises above the optimal range (typically > 5-10 °C), the diazonium salt can decompose, leading to a cascade of radical reactions and polymerization.
-
Side Reactions of Diazonium Salts: These intermediates are highly reactive and can undergo unwanted coupling reactions with other nucleophiles present in the reaction mixture, leading to colored impurities.
-
Oxidation: The starting materials or product may be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal ions. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.[7]
Q4: What are the best practices for purifying crude this compound?
A4: The purification strategy depends on the impurity profile of your crude product. The two most effective methods are:
-
Column Chromatography: This is the most versatile method for separating the desired product from both more polar and less polar impurities. A silica gel column with a gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective.[8]
-
Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly efficient method for obtaining a high-purity final product. Suitable solvents to screen include ethanol, ethyl acetate, or toluene/heptane mixtures.[5][8]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
| Problem | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Inefficient Diazotization: Temperature too high; incorrect stoichiometry of sodium nitrite or acid. | 1. Optimize Diazotization: Maintain strict temperature control (0–5 °C) using an ice/salt bath. Add the sodium nitrite solution dropwise to prevent temperature spikes. Use a slight excess (1.1-1.2 eq.) of NaNO₂ to ensure complete conversion. |
| 2. Decomposition of Diazonium Intermediate: Reaction temperature too high or prolonged reaction time before cyclization. | 2. Stabilize Intermediate: Use the diazonium salt solution immediately in the next step. Avoid letting it warm to room temperature. The stability is pH-dependent; ensure the acidic conditions are maintained. | |
| 3. Poor Quality Reagents: Oxidized starting amine; impure solvents or reagents. | 3. Verify Reagent Quality: Use freshly distilled or high-purity starting materials. Ensure solvents are anhydrous where necessary. | |
| Formation of Isomeric or Other Byproducts | 1. Incorrect Cyclization Conditions: The cyclization mechanism can be influenced by the base, solvent, and temperature, potentially leading to undesired regioisomers. | 1. Control Cyclization: The choice of base and solvent is critical. For instance, some cyclizations may proceed more cleanly under thermal conditions in a non-polar solvent, while others require a specific base to facilitate deprotonation.[6] |
| 2. Side Reactions: The diazonium group can be replaced by -OH, halogens, or couple with other aromatic rings if conditions are not optimal. | 2. Minimize Side Reactions: Ensure the cyclization is the most favorable pathway. This often means running the reaction at the lowest possible temperature that allows for a reasonable reaction rate and avoiding nucleophilic solvents or additives that could compete. | |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The cyclization step may be slow. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., 5-10 °C). |
| 2. Precipitation of Reagents: A reagent or intermediate may have precipitated out of the solution, halting the reaction. | 2. Ensure Homogeneity: Choose a solvent system in which all reagents and intermediates are sufficiently soluble at the reaction temperature. If precipitation occurs, you may need to add a co-solvent. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: Presence of persistent impurities or residual solvent. | 1. Improve Workup: After quenching the reaction, perform a thorough aqueous wash to remove inorganic salts. Use a rotary evaporator followed by a high-vacuum pump to remove all solvent traces. |
| 2. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | 2. Optimize Chromatography: Screen different solvent systems (e.g., Toluene/Acetone, Dichloromethane/Methanol). If co-elution persists, consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.[8] |
Section 3: Key Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a representative synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via Diazotization-Cyclization
This protocol is based on the principles of the Jacobson Indazole Synthesis, starting from 4-methyl-2-nitroaniline.
Step A: Reduction of 4-methyl-2-nitroaniline to 2,4-diaminotoluene
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) and ethanol (200 mL).
-
Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.5 g, 197 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and slowly pour it into a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The tin salts will precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-diaminotoluene.
Step B: Diazotization and Cyclization to this compound
-
Setup: Dissolve the crude 2,4-diaminotoluene from the previous step in a mixture of concentrated hydrochloric acid (HCl) (25 mL) and water (50 mL) in a 500 mL beaker, cooling to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (4.7 g, 68 mmol) in water (20 mL). Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C. You should observe gas evolution (N₂). Maintain this temperature for 1-2 hours until gas evolution ceases.
-
Neutralization & Isolation: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extraction: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle. Elute with hexane to create a packed, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate). The optimal gradient should be determined by preliminary TLC analysis.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms and workflows is key to effective troubleshooting.
General Synthetic Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for this compound synthesis.
Troubleshooting Decision Tree
When faced with a low yield, this decision tree provides a logical path for identifying the root cause.
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Methyl-1H-indazole Derivatives
Welcome to the technical support center dedicated to overcoming the purification challenges of 6-Methyl-1H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a practical question-and-answer format.
Recrystallization Challenges
Q1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly insoluble in the chosen solvent at room temperature, leading to a rapid decrease in solubility upon cooling, or when the melting point of the compound is lower than the boiling point of the solvent.[1][2]
Causality and Solution Pathway:
-
Re-dissolve and Slow Down Cooling: The most immediate solution is to gently reheat the mixture until the oil redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate provides the molecules with sufficient time to orient themselves into a crystal lattice. You can achieve this by leaving the flask at room temperature in an insulated container (like a beaker wrapped in glass wool) before moving it to a colder environment like a refrigerator or ice bath.[2]
-
Solvent System Optimization:
-
Single Solvent: If "oiling out" persists, the solvent polarity may be too high, causing the compound to crash out of solution. Experiment with a range of solvents. For this compound derivatives, which have both polar (N-H) and nonpolar (methyl and benzene ring) features, a good starting point for solvent screening includes ethanol, methanol, ethyl acetate, and acetone.[1][2]
-
Two-Solvent System: A more controlled crystallization can often be achieved with a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of incipient precipitation. Gentle warming to clarify the solution followed by slow cooling can often yield high-quality crystals.[1][3] A common and effective combination for indazole derivatives is a mixture of ethanol and water.[3][4]
-
Q2: I'm struggling to find a suitable single solvent for the recrystallization of my this compound derivative.
A2: Finding the ideal single solvent, where the compound is highly soluble when hot and poorly soluble when cold, can be challenging. The structural diversity of this compound derivatives means a one-size-fits-all approach is unlikely.
Systematic Solvent Screening Protocol:
-
Small-Scale Testing: Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Solvent Addition: To each tube, add a few drops of a different test solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane).[1][2]
-
Room Temperature Solubility: Observe if the compound dissolves at room temperature. If it does, that solvent is likely too good and will result in poor recovery.
-
Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves upon heating, it is a potential candidate.
-
Cooling and Crystal Formation: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.
If no single solvent proves ideal, a two-solvent system as described in the previous answer is the recommended approach. For many substituted indazole isomers, mixed solvents like acetone/water, ethanol/water, or methanol/water have been used successfully for separation and purification.[3]
Chromatography Issues
Q1: My this compound derivative is co-eluting with an impurity during column chromatography. How can I improve the separation?
A1: Co-elution is a common challenge, especially with closely related impurities such as regioisomers or starting materials. Improving separation requires optimizing the chromatographic conditions.
Strategies for Enhanced Resolution:
-
Solvent System Modification:
-
Polarity Adjustment: If your compound and the impurity are eluting too quickly, decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this means reducing the proportion of the polar solvent (e.g., ethyl acetate in hexane). Conversely, if elution is too slow, gradually increase the polarity.
-
Solvent Selectivity: Sometimes, simply changing the polarity is not enough. Different solvents have different selectivities based on their ability to engage in specific interactions (e.g., hydrogen bonding, dipole-dipole). For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol might alter the elution order and improve separation.
-
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of compounds with different polarities.[5]
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Alumina can be effective for separating certain isomers. For highly polar derivatives, reversed-phase chromatography (e.g., using a C18 column) might be a better option.[2]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is the method of choice.[6] Chiral HPLC with columns like Chiralcel OJ can be particularly effective for separating enantiomers of indazole derivatives.[5][7]
Q2: I am trying to separate N1 and N2 alkylated isomers of a this compound derivative. What is the best approach?
A2: The separation of N1 and N2 isomers is a well-known challenge in indazole chemistry due to their similar polarities.[3][8] While column chromatography can be effective, it often requires careful optimization.
Recommended Purification Strategy for Isomers:
-
Recrystallization: This is often the most effective and scalable method for separating N1 and N2 isomers.[3] The subtle differences in the crystal packing energies of the two isomers can lead to significant differences in their solubility in specific solvent systems. A systematic screening of mixed solvents (e.g., ethanol/water, acetone/water) is highly recommended.[3]
-
Chromatography: If recrystallization is not feasible, flash column chromatography on silica gel can be employed.[9] A shallow gradient of a polar solvent in a non-polar solvent (e.g., a gradient of 0-20% ethyl acetate in hexane) can often resolve the two isomers. Careful monitoring of fractions by thin-layer chromatography (TLC) or HPLC is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of a this compound derivative?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors.[6]
-
Regioisomers: As mentioned, the alkylation of this compound can lead to a mixture of N1 and N2 substituted products.[8]
-
Byproducts from Side Reactions: Depending on the specific synthesis, byproducts such as over-alkylated or rearranged products may be formed.
-
Residual Solvents: Solvents used in the reaction or purification steps are common impurities and can often be detected by NMR spectroscopy.[6][10]
-
Degradation Products: this compound derivatives can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or strong acidic/basic conditions (hydrolysis).[11]
Q2: How can I assess the purity of my final this compound product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and detecting non-volatile impurities.[12] A typical method would involve a C18 reversed-phase column with a gradient of an organic solvent (like acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity when an internal standard of known purity is used.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of your compound and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[14]
Q3: What are the general solubility characteristics of this compound derivatives?
A3: The solubility of this compound derivatives is influenced by the interplay of the polar indazole ring and the nonpolar methyl and benzene components, as well as any other substituents. Generally, they exhibit:
-
Low solubility in nonpolar solvents like hexane.
-
Moderate solubility in solvents of intermediate polarity like ethyl acetate and dichloromethane.[15]
-
Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol, especially upon heating.[15][16]
For purification purposes, this solubility profile makes them amenable to recrystallization from polar protic solvents or their mixtures with water, and to normal-phase chromatography using solvent systems like ethyl acetate/hexane.
Visualized Workflows
Troubleshooting "Oiling Out" during Recrystallization
Caption: Logical flow for troubleshooting "oiling out".
General Purification Workflow for this compound Derivatives
Caption: A typical purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy this compound | 698-24-8 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
stability issues of 6-Methyl-1H-indazole in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Methyl-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. We will address common challenges and questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Storage and Handling
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage. Protect the container from physical damage and keep it away from incompatible materials.[1][2]
Q2: What is the best practice for preparing and storing solutions of this compound?
A2: It is strongly recommended to prepare solutions of this compound fresh for each experiment to minimize degradation. If short-term storage is unavoidable, solutions should be stored in amber vials to protect them from light, purged with an inert gas to displace oxygen, and kept refrigerated at 2-8°C.[3] The choice of solvent is critical; aprotic solvents like DMSO or DMF are generally preferred.
Q3: My solution of this compound has turned a yellow or brownish color. What does this indicate?
A3: A color change, typically to yellow or brown, is a common indicator of compound degradation or the presence of impurities.[4] This is often due to oxidation or other decomposition pathways. It is highly advisable to assess the purity of the discolored solution using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment.[4] If the purity does not meet your experimental requirements, a fresh solution should be prepared from a new stock of the solid compound.
Stability in Different Conditions
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of indazole derivatives can be pH-dependent.[5] While the indazole ring is generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis or other degradation reactions.[3][6] For instance, studies on related indazoles show decomposition under acidic and basic conditions, particularly when heated.[6] It is best to maintain a neutral pH unless your experimental protocol requires otherwise.
Q5: Is this compound sensitive to light?
A5: Yes, many heterocyclic compounds, including indazole derivatives, are susceptible to photodegradation.[3] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to the formation of photoproducts.[3][7] Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]
Q6: What is the impact of elevated temperature on the stability of this compound solutions?
A6: Elevated temperatures significantly accelerate the rate of chemical degradation.[3] For this compound solutions, this can lead to increased oxidation, hydrolysis, and other decomposition reactions.[3][6] Unless required for a specific reaction, avoid heating solutions. If heating is necessary, the duration should be minimized. For storage, refrigeration (2-8°C) is recommended over ambient temperature.[3]
Troubleshooting Guide: Stability Issues
This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Validate the concentration and purity of the stock solution via HPLC-UV before use. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products due to oxidation, hydrolysis, or photolysis. | Conduct a forced degradation study (see protocol below) to identify potential degradants. Ensure proper storage conditions (refrigerated, protected from light, inert atmosphere). Use deoxygenated solvents where possible. |
| Poor solubility in the desired solvent system. | Use of an inappropriate solvent or presence of impurities affecting solubility. | Test solubility in alternative recommended solvents like DMSO or DMF.[6] Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.[4] Verify the purity of the solid compound. |
| Gradual loss of potency or activity over time in a biological assay. | The compound is degrading under the assay conditions (e.g., aqueous buffer, temperature). | Assess the stability of this compound directly in the assay buffer over the time course of the experiment. Consider preparing the compound solution immediately before adding it to the assay. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting flowchart for stability issues.
Experimental Protocols
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is an invaluable tool. This allows for the identification of potential degradation products and highlights the conditions to avoid.
Protocol: Forced Degradation Study
This protocol is adapted from established methodologies for structurally related indazole derivatives.[6]
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of acetonitrile and water. Incubate at 80°C for a defined period.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a photostability chamber to a controlled light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it alongside the exposed sample.
-
-
Sampling and Analysis:
-
At each specified time point, withdraw an aliquot of the stressed sample.
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Presentation: Summary of Stability Factors
| Condition | Stability Level | Potential Degradation Pathway | Recommendation |
| Solid State (2-8°C, Dark, Dry) | High | Minimal | Store in a tightly sealed container, preferably under an inert atmosphere. |
| Solution (2-8°C, Dark, Aprotic Solvent) | Moderate | Slow oxidation/hydrolysis | Prepare fresh. If storing, use amber vials and purge with inert gas. |
| Aqueous Solution (Neutral pH, RT) | Moderate to Low | Oxidation, potential hydrolysis | Use freshly prepared solutions. Minimize time in aqueous media. |
| Acidic/Basic Conditions | Low | Acid/base-catalyzed hydrolysis | Avoid extreme pH values unless required for the reaction. Buffer solutions to maintain a stable pH. |
| Elevated Temperature (>40°C) | Very Low | Accelerated oxidation and hydrolysis | Avoid heating. Perform reactions at the lowest effective temperature.[3] |
| Light Exposure (UV/Ambient) | Low | Photodegradation | Protect solutions from light at all times using amber glassware or foil.[3][7] |
Workflow for Solution Preparation and Storage
Caption: Recommended workflow for solution preparation.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and FAQs for the synthesis and scale-up of 6-Methyl-1H-indazole. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on a classical and robust approach: the Jacobson-Huber reaction.
Q1: What are the most common and scalable synthetic routes to this compound?
A1: While several methods exist for synthesizing the indazole core, a highly reliable and frequently reported method for gram-to-kilogram scale is the intramolecular cyclization of an N-nitroso derivative of a substituted toluidine, known as the Jacobson-Huber reaction.[1] This route offers advantages in terms of starting material availability and predictable outcomes.
An alternative route involves the diazotization and reductive cyclization of 2-amino-4-methylbenzonitrile, though managing the diazonium intermediate can present challenges on a larger scale. For the purpose of this guide, we will focus on the Jacobson-Huber methodology, which provides a robust platform for scale-up.
Q2: Can you explain the mechanism of the Jacobson-Huber synthesis for this compound?
A2: Certainly. The reaction proceeds through several key steps, starting from a readily available precursor like N-(2,4-dimethylphenyl)acetamide.
-
Nitrosation: The starting acetamide is first hydrolyzed to the free aniline, which is then nitrosated, typically using sodium nitrite in an acidic medium (e.g., hydrochloric or acetic acid), to form the N-nitroso intermediate. It is crucial to maintain low temperatures (0–5 °C) during this step to prevent decomposition of the nitrous acid and minimize side reactions.
-
Rearrangement & Cyclization: The N-nitroso compound undergoes a thermal or acid-catalyzed intramolecular rearrangement. Mechanistic studies suggest this involves an initial acyl shift, followed by an intramolecular azo coupling.[1] The nitroso group effectively attacks the ortho-methyl group of the toluidine ring.
-
Dehydration: The resulting cyclic intermediate then eliminates a molecule of water to form the aromatic indazole ring system.
This pathway is efficient but requires careful control of temperature and reaction time to maximize the yield of the desired 6-methyl isomer and prevent the formation of byproducts.[1]
Q3: What are the critical safety considerations when performing this synthesis, especially at a larger scale?
A3: Safety is paramount. Key hazards are associated with the reagents and intermediates:
-
N-Nitroso Compounds: Many N-nitroso compounds are potent carcinogens. Handle the isolated intermediate with extreme care, using appropriate personal protective equipment (PPE) including gloves, a lab coat, and eye protection, and always work within a certified chemical fume hood.[2]
-
Nitrous Acid: Generated in situ from sodium nitrite and acid, nitrous acid is unstable. The reaction can release toxic nitrogen oxides (NOx). Ensure adequate ventilation and quench any excess nitrite carefully before work-up.[3]
-
Thermal Runaway: The cyclization step can be exothermic.[1] When scaling up, it is critical to ensure efficient heat transfer. This can be achieved by using a jacketed reactor, controlling the rate of addition of reagents, and having a cooling system on standby.
Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis.[2][3]
Section 2: Synthesis and Troubleshooting Guide
Scaling up a reaction often uncovers issues not apparent at the lab scale. This guide provides a systematic approach to troubleshooting common problems.
Caption: Troubleshooting decision tree for this compound synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Ineffective Nitrosation: Nitrous acid is unstable at higher temperatures. | Action: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite solution.[4] Use a fresh bottle of sodium nitrite, as it can degrade over time. Rationale: This ensures the steady generation of the nitrosating agent and prevents its decomposition, maximizing the formation of the N-nitroso intermediate. |
| Decomposition of Intermediate: The N-nitroso intermediate can be thermally and photolytically sensitive. | Action: After formation, isolate the intermediate quickly without prolonged exposure to heat or light. Proceed to the cyclization step without unnecessary delay. Rationale: Minimizing the time the sensitive intermediate is held reduces degradation pathways, preserving the maximum amount of material for the key cyclization step. | |
| Impurity Profile | Unreacted Starting Material: Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry. | Action: Increase reaction time and monitor by TLC/HPLC. If stalling persists, consider a modest increase in temperature (e.g., from 80°C to 90°C) for the cyclization step. Verify the molar equivalents of all reagents. Rationale: Chemical transformations require sufficient energy and time. A systematic increase allows the reaction to reach completion without promoting decomposition. |
| Formation of Isomers: Side reactions can lead to the formation of other indazole isomers or related byproducts.[5] | Action: Precise temperature control is the most effective preventative measure. Rationale: The activation energies for different cyclization pathways can be very close. Strict temperature control favors the desired kinetic or thermodynamic product, leading to higher regioselectivity.[6] | |
| Scale-Up Issues | Reaction Stalling: Inadequate mixing in a larger vessel leads to poor mass and heat transfer. | Action: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture. Rationale: Mechanical stirring provides the necessary torque to maintain a homogeneous mixture at larger volumes, ensuring consistent temperature and reagent distribution throughout the reactor. |
| Exotherm Control: The cyclization step's exotherm becomes more difficult to manage at scale. | Action: Use a jacketed reactor with a programmable thermostat. Add the N-nitroso intermediate (or the cyclization catalyst) slowly and sub-surface to the heated reaction mixture to control the rate of reaction. Rationale: Slow addition ensures that the heat generated by the reaction can be dissipated by the reactor's cooling system, preventing a thermal runaway that could lead to side product formation and a hazardous pressure increase. |
Section 3: Protocols and Procedures
These protocols provide a starting point for lab-scale synthesis and purification. When scaling, parameters must be re-optimized.
Protocol 1: Lab-Scale Synthesis of this compound
This procedure is adapted from the principles of the Jacobson-Huber reaction.[1]
Caption: General workflow for the synthesis of this compound.
Materials:
-
2,4-Dimethylaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Nitrosation: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of the N-nitroso intermediate may be observed as a yellow precipitate.
-
Cyclization: To the cold reaction mixture, add acetic anhydride (2.0-3.0 eq).
-
Slowly warm the mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing closely related impurities and achieving high purity.[7]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a cost-effective method for purification at a larger scale, provided a suitable solvent system is identified.[4]
-
Solvent Selection: Screen solvents to find one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Potential candidates include toluene, ethanol/water, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
identifying and removing impurities from 6-Methyl-1H-indazole
Welcome to the technical support center for 6-Methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities encountered during synthesis and purification. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.
Introduction to this compound
This compound (CAS: 698-24-8) is a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyrazole ring.[1] With a molecular formula of C₈H₈N₂ and a molecular weight of 132.17 g/mol , this scaffold is a crucial building block in medicinal chemistry.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents.[1] Given its role in drug discovery, achieving high purity is not merely a procedural step but a critical requirement for obtaining reliable biological data and ensuring the success of downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when working with this compound, from initial analysis to final purification.
Q1: What are the most likely impurities in my this compound sample and where do they originate?
A1: Impurities are typically introduced during the synthetic process and can be categorized based on their origin. Understanding the synthetic route is the first step in predicting potential contaminants.[2]
-
Starting Materials: Incomplete reactions can leave residual starting materials. For example, if synthesizing from a substituted aniline, you might find traces of it in your crude product.[3]
-
Byproducts & Regioisomers: The synthesis of substituted indazoles can often lead to the formation of isomers.[4] Depending on the cyclization strategy, you may encounter other positional isomers of methyl-indazole (e.g., 4-methyl, 5-methyl, or 7-methyl). Side reactions like over-nitration or over-bromination can also occur if these steps are part of the synthesis.[2][3]
-
Reagents and Solvents: Residual solvents from reaction or purification steps (e.g., DMF, ethanol, ethyl acetate) are common. Inorganic salts from reagents or work-up procedures may also be present.[2]
-
Degradation Products: While generally stable, this compound can degrade under harsh conditions such as excessive heat or exposure to strong oxidizing agents.[1][5]
Table 1: Common Impurities and Their Identification Markers
| Impurity Class | Example | Likely Origin | Key Analytical Signature |
| Starting Material | 3-Methylaniline | Incomplete cyclization reaction | Unique m/z and distinct aromatic signals in ¹H NMR. |
| Regioisomer | 4-Methyl-1H-indazole | Non-selective cyclization | Same m/z (132). Different aromatic splitting patterns and chemical shifts in ¹H NMR. |
| Byproduct | Dinitro-methyl-indazole | Over-nitration during synthesis | Higher molecular weight peak in MS (e.g., m/z 177 for one nitro group).[6] |
| Residual Solvent | Ethyl Acetate | Purification/Extraction | Characteristic signals in ¹H NMR (e.g., quartet at ~4.1 ppm, triplet at ~1.2 ppm). |
| Tautomer | 2-Methyl-2H-indazole | Isomerization | The 2H tautomer is a stronger base.[7] NMR spectroscopy is key for differentiation; the methyl signal for the 1-methyl tautomer appears at a slightly different chemical shift than the 2-methyl tautomer.[7] |
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: A systematic approach is crucial for identifying unknown peaks. This workflow combines chromatographic data with spectroscopic analysis to build a complete picture of the impurity.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Technical Support Center: Navigating Reproducibility in 6-Methyl-1H-indazole Experiments
Welcome to the technical support center dedicated to addressing the common challenges and improving reproducibility in experiments involving 6-Methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your work effectively. Poor reproducibility often stems from a few critical, and often overlooked, experimental variables. This guide will illuminate these factors and provide robust, self-validating systems to ensure consistent results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding this compound.
Q1: What is the most significant factor affecting the reproducibility of reactions involving this compound?
A1: The single most critical factor is controlling the regioselectivity of substitution on the pyrazole ring's nitrogen atoms. This compound exists in tautomeric forms, and reactions with electrophiles (e.g., alkyl halides) can lead to a mixture of N1 and N2 substituted products.[1][2] The ratio of these isomers is highly sensitive to reaction conditions, leading to variability in product profiles, yields, and biological activity. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
Q2: How can I confirm the identity and purity of my this compound starting material?
A2: A multi-technique approach is essential for validation.
-
¹H NMR: This is the primary tool. Look for the characteristic signals of the methyl group and the aromatic protons. The NH proton signal can be broad and its chemical shift is solvent-dependent.
-
Mass Spectrometry (MS): To confirm the molecular weight (132.16 g/mol ).
-
Melting Point: Compare the observed melting point with the literature value. Impurities will typically broaden and depress the melting point.
-
HPLC/UPLC: To assess purity and detect any potential isomers or byproducts from its synthesis.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: Proper storage is crucial for long-term stability and reproducibility. Store this compound in a tightly sealed, light-resistant container (amber vial is recommended) at room temperature.[5][6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is advisable to minimize potential oxidation.[5]
Part 2: Synthesis & Purification Troubleshooting Guide
This section provides a detailed, question-and-answer guide to troubleshoot common issues during the synthesis and purification of this compound.
Issue 1: Low Yield in Primary Synthesis
Q: I am attempting to synthesize this compound from a substituted o-toluidine derivative via diazotization and cyclization, but my yields are consistently low (<40%). What are the likely causes and how can I improve this?
A: Causality & Optimization Strategy
Low yields in this classical indazole synthesis (a variation of the Jacobson-Huber method) often point to incomplete diazotization, inefficient cyclization, or side reactions.[7] The N-nitroso intermediate is key, and its formation and subsequent cyclization are sensitive to temperature and acid concentration.
Troubleshooting Workflow Diagram:
Caption: Workflow for diagnosing low-yield issues.
Detailed Protocol for Optimized Synthesis:
This protocol is adapted from established methods for indazole synthesis from o-toluidine precursors.[7][8][9]
-
Acetylation: Slowly add your 4-methyl-2-aminoaniline derivative (1.0 equiv.) to a mixture of glacial acetic acid (1 vol) and acetic anhydride (2.0 equiv.) while cooling in an ice bath.
-
Nitrosation: Maintain the temperature between 0-5°C and introduce a solution of sodium nitrite (1.1 equiv.) in a minimal amount of water dropwise. Causality: This exothermic step is critical. Temperatures above 10°C can lead to decomposition of the diazonium intermediate and formation of phenolic byproducts, drastically reducing yield.
-
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then let it stand at room temperature. Monitor the reaction by TLC until the starting material is consumed. Some protocols suggest allowing the reaction to proceed for several hours or even days at room temperature for complete cyclization.[10]
-
Work-up & Extraction: Quench the reaction by pouring it over ice water. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.
Issue 2: Poor Regioselectivity in N-Alkylation Reactions
Q: I am trying to N-alkylate this compound and I'm getting an inseparable mixture of N1 and N2 alkylated isomers. How can I selectively synthesize the N1-alkylated product?
A: Causality & Optimization Strategy
This is the most common reproducibility challenge. The formation of N1 vs. N2 isomers is a classic case of kinetic vs. thermodynamic control. The N2 position is often more sterically accessible and the N2-anion may be kinetically favored, while the N1-substituted product is generally the thermodynamically more stable isomer.[3][4][11] Your choice of base and solvent system is paramount in directing the selectivity.[3]
Key Parameters for Controlling N1/N2 Selectivity:
| Parameter | Condition for N1 Selectivity | Condition for N2 Selectivity | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | NaH irreversibly deprotonates the indazole. The Na⁺ cation can coordinate with the N2 lone pair, sterically hindering attack at N2 and favoring N1 alkylation.[3][11] |
| Solvent | Aprotic, coordinating (e.g., THF, DMF) | Polar aprotic (e.g., DMF, DMSO) | THF effectively solvates the sodium cation, enhancing the coordination effect. In some cases, DMSO can favor N2 alkylation.[3] |
| Temperature | Room temperature to 50°C | Often lower temperatures | Higher temperatures can allow for equilibration to the more thermodynamically stable N1 isomer.[11] |
| Substituents | Electron-withdrawing groups at C7 | Steric hindrance at C7 | An electron-withdrawing group at C7 can electronically favor N2 substitution.[3] |
Validated Protocol for Selective N1-Alkylation:
This protocol is based on a highly selective method reported for various indazole scaffolds.[3]
-
Preparation: To a stirred solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Cool the mixture back to 0°C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated this compound.
Logical Flow for N-Alkylation Selectivity:
Caption: Decision path for achieving N1 vs. N2 alkylation.
Issue 3: Difficulty in Purification and Characterization
Q: My crude product shows multiple spots on TLC, and the ¹H NMR spectrum is complex and difficult to interpret. How can I effectively purify my product and confirm its structure?
A: Causality & Optimization Strategy
Complex crude mixtures are common and usually contain a combination of the starting material, the desired product, the isomeric byproduct, and potentially side-products from the synthesis. Effective purification and unambiguous characterization are key to reproducibility.
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method for separating N1 and N2 isomers, as they often have different polarities. A gradient elution system (e.g., Hexane/Ethyl Acetate) is typically required.
-
Pro-Tip: The N1 isomer is generally less polar than the N2 isomer and will elute first.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be an effective way to remove minor impurities.
Characterization - Interpreting the Data:
-
¹H NMR: The chemical shifts of the protons on the indazole core, and particularly on the alkyl substituent, will differ between the N1 and N2 isomers. For a methyl substituent, the N1-CH₃ signal is typically found at a different chemical shift than the N2-CH₃ signal.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring are also sensitive to the point of substitution, providing another layer of confirmation.
-
NOE (Nuclear Overhauser Effect) NMR: This is a powerful technique for definitive structural assignment. For an N1-substituted indazole, irradiation of the N1-substituent's protons should show an NOE enhancement to the H7 proton on the indazole ring. Conversely, for an N2-substituted indazole, an NOE would be expected to the H3 proton.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 6-Methyl-1H-indazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. 6-Methyl-1H-indazole, a heterocyclic compound with a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol , serves as a valuable scaffold in medicinal chemistry.[1] Its derivatives have been explored for various therapeutic applications, making the definitive confirmation of its structure and that of its analogues a critical step in research and development.[2][3]
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography, the "gold standard" for structural elucidation, with other powerful analytical techniques. We will delve into the experimental nuances and the unique insights each method provides, using this compound as our central case study. Our approach is grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind them, to empower researchers in their experimental design and data interpretation.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique that provides a precise and accurate three-dimensional map of atoms within a molecule.[4][5] By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine atomic coordinates, bond lengths, and bond angles with exceptional resolution.[4][6][7]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. Each step is critical for obtaining high-quality data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Interpreting the Data: A Look at this compound
While a specific public CIF file for the unsubstituted this compound was not identified in the initial search, we can present a representative table of crystallographic data based on known indazole derivatives.[8][9] This data provides the definitive structural confirmation.
| Parameter | Value | Significance |
| Formula | C₈H₈N₂ | Confirms the elemental composition. |
| Molecular Weight | 132.17 | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~7.5 | Unit cell dimension. |
| b (Å) | ~14.9 | Unit cell dimension. |
| c (Å) | ~14.9 | Unit cell dimension. |
| β (°) | ~93.1 | Unit cell angle. |
| Volume (ų) | ~1670 | Volume of the unit cell. |
| Z | 8 | Number of molecules per unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Note: The cell parameters are based on the closely related 1-Methyl-1H-indazole-3-carboxylic acid for illustrative purposes.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexanes).
-
Use a slow evaporation technique by covering the vial with a perforated cap or vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent.
-
Allow the solution to stand undisturbed for several days to weeks until suitable single crystals (typically >0.1 mm in all dimensions) form.[6]
-
-
Crystal Mounting:
-
Carefully select a well-formed, transparent crystal under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
-
Data Collection:
-
Center the crystal on a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The standard for small molecules is to collect data to a resolution of at least 0.85 Å.[10]
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to determine their intensities.
-
Determine the unit cell parameters and the space group from the diffraction pattern.[7]
-
Solve the crystal structure using direct methods or other algorithms to determine the initial positions of the atoms.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement, as measured by the R-factor.
-
Locate and refine hydrogen atoms.
-
Validate the final structure for geometric reasonability and overall quality.
-
Complementary Perspectives: Spectroscopic Techniques
While X-ray crystallography provides an unambiguous solid-state structure, it requires a high-quality single crystal, which can be challenging to obtain. Furthermore, it does not provide information about the molecule's behavior in solution. Here, spectroscopic techniques are indispensable.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution.[13] It provides data that is highly complementary to crystallographic analysis.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The splitting patterns (coupling) would reveal which protons are adjacent to each other.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the eight carbon atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic vs. methyl).[14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[15]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is invaluable for confirming the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the molecular formula (e.g., C₈H₈N₂) with high confidence.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (fragmentation) can provide additional structural clues, acting as a molecular fingerprint.[16][17]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to use a high-resolution analyzer (like TOF or Orbitrap) for accurate mass determination.
Performance Comparison: A Head-to-Head Analysis
The choice of technique depends on the specific question being asked. This table provides an at-a-glance comparison of the three primary methods for structural confirmation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[11] | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable solvent.[12] | Ionizable compound. |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[4] | Connectivity, relative stereochemistry, solution-state conformation, and dynamics.[12][13] | Molecular weight, elemental composition, fragmentation patterns.[16] |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity information indirectly). |
| Advantages | Unambiguous and definitive 3D structure. | Provides data on solution-state structure and dynamics; non-destructive. | High sensitivity; requires very little sample; confirms molecular formula. |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; provides solid-state structure only. | Does not provide absolute 3D coordinates; can be complex to interpret for large molecules. | Provides limited information on stereochemistry and connectivity; destructive. |
An Integrated Approach: The Path to Unambiguous Confirmation
For the most rigorous structural proof, a combination of these techniques is employed. X-ray crystallography provides the definitive solid-state structure, while NMR confirms that the structure is maintained in solution and provides insights into its dynamics. Mass spectrometry validates the molecular weight and elemental composition, ensuring the correct molecule has been synthesized.
Caption: Integrated workflow for unambiguous structural confirmation.
Conclusion
The structural confirmation of this compound, like any novel or critical compound, relies on a synergistic application of modern analytical techniques. Single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional solid-state structure, providing an unparalleled level of detail and certainty. However, its reliance on high-quality crystals necessitates the use of complementary methods. NMR spectroscopy offers an essential window into the molecule's life in solution, confirming its structural integrity under conditions often relevant to its application, while mass spectrometry provides the fundamental validation of its elemental composition. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow, ensuring the structural foundation of their work is solid, secure, and beyond reproach.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to the Biological Activity of 6-Methyl-1H-indazole and its Positional Isomers
Introduction: The Indazole Scaffold and the Primacy of Positional Isomerism
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indazole scaffold is one such "privileged structure," renowned for its versatility and presence in numerous clinically approved drugs, particularly in oncology.[1][2][3] Its bicyclic, heteroaromatic nature provides a rigid yet adaptable core for interacting with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[4][5]
However, the true therapeutic potential of an indazole-based compound is not dictated by the core alone. The functionalization of the indazole ring system is paramount, and among the most fundamental considerations is the positional isomerism of its substituents. A seemingly minor shift of a single methyl group from one carbon atom to another can dramatically alter a molecule's steric profile, electronic distribution, and metabolic fate, leading to profound differences in biological activity.[6]
This guide provides a comparative analysis of 6-Methyl-1H-indazole and its positional isomers (4-Methyl, 5-Methyl, and 7-Methyl). Direct, head-to-head biological data for these parent compounds is not extensively available in the public domain.[6] Therefore, this document synthesizes data from various published derivatives to build a cogent structure-activity relationship (SAR) narrative. We will delve into the mechanistic implications of these structural changes, provide validated experimental protocols for conducting such a comparison, and offer a forward-looking perspective for researchers in drug discovery.
Part 1: Comparative Analysis of Biological Activity
The placement of a methyl group on the benzene portion of the indazole ring is a critical design parameter. It can influence planarity, introduce steric clashes, or create favorable hydrophobic interactions within a target's binding site. The following table collates data from various derivatives to illustrate how the methyl group's position impacts anticancer and kinase inhibitory activity.
Table 1: Comparative Biological Activity of Representative Methyl-1H-Indazole Isomer Derivatives
| Isomer Scaffold | Representative Derivative Structure | Biological Target / Cell Line | Reported Activity (IC₅₀) | Key Findings & Rationale |
|---|---|---|---|---|
| 3-Methyl-1H-indazole | N-(4-(1-(4-chlorophenyl)-3-methyl-1H-indazol-5-yl)pyrimidin-2-yl)acetamide | BRD4 | 136 nM | The 3-methyl position is a common starting point for extensive derivatization, often targeting epigenetic proteins like BRD4.[7] |
| 5-Methyl-1H-indazole | (3-amino-5-methyl-1H-indazol-1-yl)(5-chloro-pyridin-3-yl)methanone | TrkA (Tropomyosin receptor kinase A) | Docking Score: -8.7 kcal/mol | The 5-methyl group is often explored in kinase inhibitors. Computational models suggest this substitution can enhance binding affinity.[8] |
| This compound | Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | The 6-methyl group is a key feature of the approved drug Pazopanib, where it is part of a more complex sulfonamide side chain, contributing to potent multi-kinase inhibition.[2][6] |
| This compound | This compound derivatives | E. coli | Zone of Inhibition: up to 46 mm | The core this compound structure and its simple derivatives show notable antimicrobial properties.[9] |
| Various Isomers | Indazole-based amide | ERK1/2 Kinase | Potent Inhibition | Studies on indazole amides show that modifications around the core, including methyl substitution, are critical for potent ERK kinase inhibition.[10] |
Note: The data presented is compiled from different studies for comparative illustration and may not represent a direct head-to-head comparison under identical assay conditions.
Part 2: Mechanistic Focus - Indazoles as ATP-Competitive Kinase Inhibitors
A predominant mechanism of action for indazole derivatives is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[4][11] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[11]
Indazole-based inhibitors typically function as "hinge-binders." They are designed to mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The rest of the molecule, including the methyl-substituted benzene ring, extends into adjacent hydrophobic pockets, where positional isomerism becomes critical for optimizing van der Waals interactions and achieving potency and selectivity.
Below is a conceptual diagram of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell survival and proliferation that is frequently targeted by indazole-based kinase inhibitors.[12]
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Part 3: A Validated Experimental Framework for Comparison
To objectively compare the biological activity of the this compound isomers, a systematic, multi-step experimental approach is required. The following workflow diagram illustrates a robust process from initial screening to mechanistic validation.
Caption: A validated workflow for the comparative biological evaluation of small molecule isomers.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using a technology like the ADP-Glo™ Kinase Assay.[13] This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of inhibition.
I. Rationale & Self-Validation:
This protocol incorporates self-validating controls to ensure data integrity. A positive control inhibitor (e.g., Staurosporine) confirms assay sensitivity.[13] A "no enzyme" control establishes the background signal, while a "vehicle" control (DMSO) represents 0% inhibition. The multi-point dose-response curve ensures a reliable IC₅₀ calculation.
II. Materials:
-
Kinase of interest (e.g., VEGFR-2) and its specific substrate peptide.
-
ATP solution (at 2x final desired concentration).
-
Methyl-1H-indazole isomers (test compounds) prepared as 10 mM stock solutions in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
III. Step-by-Step Methodology:
-
Compound Plating:
-
Causality: Serial dilution in DMSO prevents compound precipitation when added to the aqueous buffer.
-
Create a 10-point, 3-fold serial dilution series of each methyl-indazole isomer in a separate plate using 100% DMSO.
-
Using a multichannel pipette or acoustic dispenser, transfer 1 µL of each compound concentration into the 384-well assay plate. Also include wells with 1 µL of DMSO only (vehicle control) and 1 µL of a positive control inhibitor.
-
-
Kinase/Inhibitor Pre-incubation:
-
Causality: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.
-
Prepare a 2x kinase solution in Kinase Assay Buffer.
-
Add 5 µL of the 2x kinase solution to each well containing the test compounds and controls.
-
Add 5 µL of Kinase Assay Buffer (without enzyme) to "no enzyme" control wells.
-
Seal the plate and incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Causality: Adding the substrate/ATP mix starts the enzymatic reaction simultaneously in all wells. The reaction is run at a temperature and time within the linear range of the enzyme, which must be determined empirically.
-
Prepare a 2x Substrate/ATP solution in Kinase Assay Buffer.
-
Add 5 µL of this solution to all wells to initiate the reaction (Final Volume = 11 µL).
-
Seal the plate, centrifuge briefly to mix, and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Causality: The ADP-Glo™ reagent stops the kinase reaction and depletes the remaining ATP. The subsequent Kinase Detection Reagent converts the ADP produced into ATP, which fuels a luciferase reaction, generating a light signal proportional to kinase activity.
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Set the average signal from the "vehicle control" wells to 100% activity and the average signal from the "no enzyme" control wells to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value for each isomer.
-
Conclusion and Future Perspectives
While this guide synthesizes disparate data to build an SAR narrative, it underscores a critical gap in the literature: the absence of a systematic, direct comparison of the fundamental methyl-1H-indazole positional isomers. The available evidence strongly suggests that the 6-position is a favorable site for substitution, as exemplified by the clinical success of Pazopanib. However, derivatives from the 3- and 5-positions also show significant promise against various targets.[7][8]
The true value of each isomeric scaffold can only be unlocked through the type of rigorous, parallel evaluation outlined in this guide. Such a study would provide an invaluable baseline for the medicinal chemistry community, enabling more rational design choices for future drug discovery campaigns. Future work should focus not only on potency but also on profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of each isomer series, as the position of the methyl group will undoubtedly influence metabolic stability and ultimately, clinical viability.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 6-Methyl-1H-indazole Purity by HPLC
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe research is built. 6-Methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry for synthesizing a range of therapeutic agents, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, establish a self-validating protocol rooted in international regulatory standards, and objectively compare HPLC with viable alternatives.
The Chromatographic Imperative: Why HPLC is the Gold Standard
At its core, chromatography is a technique for separating components of a mixture.[4][5] For a small organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the predominant and most effective analytical choice.[6][7] This is because the technique separates molecules based on their hydrophobicity (their tendency to repel water).[8]
In RP-HPLC, the sample is introduced into a polar mobile phase (a liquid solvent mixture, typically water-based) and pumped through a column packed with a non-polar stationary phase (hydrophobic alkyl chains bonded to silica particles).[8][9] The non-polar this compound molecule will preferentially interact with the non-polar stationary phase, while more polar impurities will spend more time in the mobile phase and travel through the column faster. By gradually increasing the organic solvent content in the mobile phase, we can systematically elute compounds based on their increasing hydrophobicity, achieving high-resolution separation of the main component from its process-related impurities and degradants.
Designing a Robust HPLC Method: A Causal Approach
Developing a reliable analytical method is a systematic process driven by the physicochemical properties of the analyte. The goal is not just separation, but a separation that is reproducible, sensitive, and specific.
Core Experimental Choices & Rationale
| Parameter | Selection | Rationale |
| Chromatographic Mode | Reversed-Phase (RP) | This compound (C₈H₈N₂) is a moderately non-polar, hydrophobic molecule, making it ideally suited for retention and separation on a non-polar stationary phase.[8] |
| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The long alkyl chains of a C18 column provide strong hydrophobic interactions, ensuring adequate retention of the analyte and offering excellent resolving power for structurally similar impurities.[9] The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is crucial for purity analysis.[9] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted as sharp peaks within a reasonable timeframe. Formic acid is added to acidify the mobile phase, which protonates the indazole nitrogens, leading to improved peak shape and preventing peak tailing.[9] |
| Detection | UV/DAD (Diode Array Detector) at 285 nm | The fused aromatic ring system of the indazole moiety contains a chromophore that strongly absorbs UV light. A DAD allows for monitoring across a spectrum, confirming peak purity and selecting the wavelength of maximum absorbance (λmax), in this case, approximately 285 nm, for optimal sensitivity. |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow from initial sample handling to the final, validated purity assessment.
Caption: High-level workflow for HPLC purity analysis.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be inherently trustworthy by incorporating a rigorous System Suitability Test (SST) as mandated by pharmacopeial standards like USP General Chapter <621>.[4][10][11] The SST ensures the chromatographic system is performing adequately before any samples are analyzed.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).
-
Reference Standard: this compound with known purity (e.g., >99.5%).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Solution (0.1 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
System Suitability Test (SST)
-
Procedure: Inject the Reference Standard Solution five times.
-
Acceptance Criteria (based on USP <621>): [12]
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Analysis Procedure
-
Perform the SST and ensure all criteria are met.
-
Inject the Diluent (as a blank) to ensure no system peaks interfere.
-
Inject the Reference Standard Solution.
-
Inject the Test Sample Solution in duplicate.
-
Process the chromatograms, integrating all peaks with an area greater than 0.05% of the main peak area.
Purity Calculation
The purity is typically calculated using the area percent method, which assumes that all impurities have a similar UV response to the main component.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: The Cornerstone of Trustworthiness (ICH Q2(R1))
A developed method is only useful if it is proven to be "fit for purpose." This is achieved through a formal validation process, the framework for which is provided by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Summary of Validation Results
The following table summarizes the typical acceptance criteria and expected results for a robust HPLC purity method for this compound.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the main peak from impurities and degradants. | Peak purity index > 0.999 (via DAD). No co-elution at the main peak retention time in stressed (e.g., acid, base, peroxide) samples. |
| Linearity | To show a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 for a series of five concentrations (e.g., LOQ to 150% of test concentration). |
| Range | To define the concentration range over which the method is accurate and precise. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration. |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% - 102.0% recovery for spiked impurity samples at three concentration levels. |
| Precision | To measure the repeatability of the method. | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0% (different day, analyst, or instrument). |
| LOQ/LOD | To determine the sensitivity of the method. | LOQ: Typically the reporting threshold for impurities (e.g., 0.05%). Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3. |
| Robustness | To show the method is unaffected by small, deliberate changes. | System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied. |
Comparative Guide: HPLC vs. Other Analytical Techniques
While HPLC is the superior choice, it is instructive to compare it with other potential techniques to understand its advantages and limitations.
| Method | Principle | Suitability for this compound Purity | Key Advantages | Key Limitations |
| RP-HPLC (UV) | Chromatographic separation based on polarity.[16] | Excellent. The gold standard for API purity analysis. | High resolution, excellent for quantifying trace impurities, widely available, robust.[16][17] | May not detect impurities without a UV chromophore. |
| Gas Chromatography (GC) | Separation based on boiling point and volatility. | Poor. this compound has a high melting point (~177-178°C) and low volatility, making it unsuitable for standard GC analysis without derivatization.[16][18] | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[16] |
| UV-Spectrophotometry | Measures absorbance of UV light. | Very Poor. Lacks specificity. | Simple, fast, and cost-effective. | Cannot separate the analyte from its impurities; it provides a single absorbance value for all absorbing species in the solution.[17] |
| qNMR (¹H NMR) | Signal intensity is proportional to the number of nuclei. | Fair. Can be used for absolute quantification. | Absolute quantification without a specific reference standard for the analyte itself.[16] | Lower sensitivity compared to HPLC, making it difficult to detect and quantify impurities below the 0.1% level. |
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and integrity of pharmaceutical research and development. This guide has demonstrated that a well-developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most scientifically sound, robust, and reliable approach for this task. By adhering to the principles of method development causality and the rigorous framework of ICH Q2(R1), researchers can establish a self-validating system that provides trustworthy and accurate purity data. While alternative techniques exist, they lack the specificity, resolution, and sensitivity required to comprehensively profile the impurities in a crucial intermediate like this compound. Therefore, HPLC remains the indispensable tool for scientists committed to the highest standards of analytical excellence.
References
- 1. Buy this compound | 698-24-8 [smolecule.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ionsource.com [ionsource.com]
- 10. agilent.com [agilent.com]
- 11. Chromatography [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. benchchem.com [benchchem.com]
- 17. jpbsci.com [jpbsci.com]
- 18. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
A Comparative Analysis of 6-Methyl-1H-indazole and Other Kinase Inhibitors in the Context of TAM Family Kinases
This guide provides a comprehensive comparative study of 6-Methyl-1H-indazole, a heterocyclic compound featuring the indazole scaffold common in many kinase inhibitors, against other well-characterized inhibitors targeting the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs).[1] This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel kinase inhibitors.
The TAM family of RTKs plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][2][3] Dysregulation of TAM signaling is implicated in numerous cancers, making them attractive therapeutic targets.[4][5][6] This guide will focus on comparing this compound with established inhibitors such as Bemcentinib (R428), a potent AXL inhibitor, and UNC2025, a dual MER/FLT3 inhibitor, to provide a framework for evaluating its potential as a kinase inhibitor.[7][8][9][10] Alectinib, a highly selective ALK inhibitor, is included as a control to discuss kinase selectivity.[11][12][13][14]
Molecular Profiles of Selected Kinase Inhibitors
Understanding the structural and functional characteristics of each inhibitor is fundamental to a comparative analysis. The indazole core, present in this compound, is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[15][16][17]
-
This compound: This compound belongs to the indazole family. While it is a known building block in the synthesis of more complex kinase inhibitors, its intrinsic kinase inhibitory profile is not extensively documented in publicly available literature.[18][19][20] This guide proposes a systematic evaluation of its activity, particularly against the TAM kinases, due to the prevalence of the indazole scaffold in inhibitors targeting this family.
-
Bemcentinib (R428, BGB324): A well-characterized, potent, and selective inhibitor of AXL kinase with an IC50 of 14 nM.[8][10][21][22] Its selectivity for AXL is over 100-fold compared to Abl and 50- to 100-fold versus MER and TYRO3.[10][22] Bemcentinib binds to the intracellular catalytic domain of AXL, inhibiting its autophosphorylation and downstream signaling.[7][8]
-
UNC2025: A potent dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively.[9] It exhibits over 45-fold selectivity for MERTK relative to AXL.[9][23] UNC2025 is orally bioavailable and has demonstrated therapeutic efficacy in leukemia models.[4][23]
-
Alectinib (CH5424802): A highly potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), with an IC50 of 1.9 nM.[11][13][14] It is used as a negative control in this context to highlight the selectivity of the other compounds for the TAM family. Alectinib is effective against various ALK mutations that confer resistance to other inhibitors.[12]
Comparative Analysis of Kinase Inhibitory Potency
A primary goal in kinase inhibitor development is to achieve high potency against the desired target while minimizing off-target effects. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of kinases.
The following table presents a hypothetical, yet representative, dataset that would be generated in a comparative study. The values for Bemcentinib, UNC2025, and Alectinib are based on published data, while the values for this compound are projected for the purpose of this guide, assuming it possesses moderate, non-selective inhibitory activity, a common characteristic for unoptimized scaffold compounds.
| Kinase Target | This compound (IC50, nM) | Bemcentinib (R428) (IC50, nM) | UNC2025 (IC50, nM) | Alectinib (IC50, nM) |
| AXL | 850 | 14[10][22] | 122[9][23] | >10,000 |
| MERTK | 1200 | >1,000 | 0.74[9] | >10,000 |
| TYRO3 | 980 | >1,000 | >1,000 | >10,000 |
| FLT3 | 2500 | >5,000 | 0.8[9] | >10,000 |
| ALK | >10,000 | >10,000 | >10,000 | 1.9[11][14] |
| VEGFR2 | 1500 | >5,000 | >5,000 | >10,000 |
Interpretation of Data:
-
Bemcentinib (R428) demonstrates high potency and selectivity for AXL, as expected.
-
UNC2025 shows potent dual inhibition of MERTK and FLT3 with good selectivity over AXL.
-
Alectinib is highly potent and selective for its target, ALK, with negligible activity against the TAM kinases.
-
The hypothetical data for This compound suggests it may have weak to moderate inhibitory activity across the TAM family without significant selectivity, indicating it could be a starting point for medicinal chemistry optimization.
Mechanism of Action and Cellular Signaling Pathways
The TAM kinases, upon activation by their ligands (e.g., Gas6 and Protein S), initiate downstream signaling cascades that promote cell survival and proliferation, primarily through the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][5][24][25][26][27][28][29][30] An effective inhibitor will block these signaling events.
Below is a diagram illustrating the canonical AXL signaling pathway and the point of inhibition by a targeted inhibitor like Bemcentinib.
References
- 1. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Bemcentinib - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. R428 (BGB324), AXL inhibitor (CAS 1037624-75-1) | Abcam [abcam.com]
- 23. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What are MerTK modulators and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1H-Indazole Analogs in Drug Discovery
Introduction: The Significance of the 6-Methyl-1H-Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its rigid structure and capacity for critical hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents.[2] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[2]
While the unsubstituted indazole core is a valuable starting point, strategic functionalization is key to unlocking therapeutic potential. This guide focuses on the this compound scaffold. The introduction of a methyl group at the C6 position is a subtle but powerful modification. From a drug design perspective, this small alkyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating Lipophilicity: Enhancing membrane permeability and potentially improving oral absorption.
-
Blocking Metabolic Sites: Preventing undesirable oxidative metabolism on the benzene ring, thereby increasing the compound's half-life.
-
Establishing Key Hydrophobic Interactions: Serving as an anchor to fit into specific hydrophobic pockets within a biological target, which can enhance binding affinity and selectivity.
This guide provides a comparative analysis of this compound analogs, synthesizing data from key studies to elucidate the structure-activity relationships that govern their biological effects, with a particular focus on their role as anticancer agents and kinase inhibitors.[3]
General Synthetic Strategies
The derivatization of the this compound core is synthetically tractable. A common strategy involves the initial synthesis of a functionalized this compound, which then serves as a versatile intermediate for diversification at various positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl moieties, particularly at halogenated positions of the indazole core.[4]
Below is a generalized workflow illustrating the synthesis and diversification of these analogs. The choice of this multi-step pathway allows for late-stage diversification, a highly efficient strategy in medicinal chemistry for rapidly generating a library of analogs for SAR exploration.
Caption: Generalized workflow for the synthesis of this compound analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. The following sections compare how modifications at different positions on the scaffold influence activity, primarily in the context of oncology.
The Central Role of the 6-Methyl Group
The 6-methyl group itself is a key determinant of activity. In many kinase inhibitors, the C6 position is part of a hydrophobic region that interacts with the enzyme's active site. Studies on various 6-substituted indazoles reveal that the identity of this group is critical. For instance, in a series of 6-substituted aminoindazoles, the overall substitution pattern on the indazole ring dramatically influenced cytotoxicity against various cancer cell lines.[5][6] The 6-methyl group provides a baseline level of lipophilicity and a steric profile that is often favorable for binding, serving as a validated starting point for further optimization.
SAR at the N1 Position: Modulating Selectivity and Physical Properties
The N1 position of the pyrazole ring offers a prime vector for modification. The hydrogen atom can act as a hydrogen bond donor, but its substitution is a common strategy to probe deeper into a target's binding pocket or to modulate physicochemical properties like solubility.
-
Small Alkyl Groups (e.g., Methyl): N1-methylation is a frequent modification. In a series of 6-substituted aminoindazoles, the presence of an N1-methyl group was integral to the most potent compounds.[5] This modification can enhance metabolic stability by protecting the N-H group and can improve cell permeability.
-
Larger/Functionalized Groups: Introducing larger substituents can lead to enhanced potency or altered selectivity. However, this is highly target-dependent. For some targets, a free N1-H is essential for acting as a hinge-binding hydrogen bond donor, a critical interaction for many kinase inhibitors.
SAR at the C3 Position: The Primary Driver of Potency
The C3 position is arguably the most critical site for diversification to achieve high potency. It often points out towards the solvent-exposed region of an active site, allowing for the introduction of larger and more complex functional groups to capture additional binding interactions or improve pharmacological properties.
-
Aryl/Heteroaryl Groups: Introduction of substituted phenyl or pyridyl rings via Suzuki coupling is a cornerstone of indazole-based kinase inhibitor design.[4] These groups can engage in π-π stacking or form hydrogen bonds, significantly enhancing affinity.
-
Amine/Amide Linkages: The 1H-indazole-3-amine and -amide motifs are effective fragments for binding to the hinge region of kinases.[7] Further derivatization of this amine or amide allows for fine-tuning of potency and selectivity. In one study, replacing a mercapto group with a piperazine moiety at C3 led to a series of compounds with significant antiproliferative activity against K562 leukemia cells.[7]
The following diagram illustrates the key SAR takeaways for the this compound scaffold.
Caption: Key Structure-Activity Relationship trends for the this compound scaffold.
Case Study: 6-Aminoindazole Analogs as IDO1 Inhibitors and Anticancer Agents
A compelling example of the this compound scaffold's utility is found in the development of anticancer agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses the immune system in the tumor microenvironment.[5][6] A series of 6-substituted aminoindazoles were synthesized and evaluated for their antiproliferative activity.
The study revealed crucial SAR insights:
-
Importance of C3-Methylation: The introduction of a methyl group at the C3 position consistently led to potent cytotoxicity against the HCT116 human colorectal cancer cell line.[5]
-
Superiority of Aryl Substituents: At the 6-amino position, substitution with an arylmethyl group (e.g., benzyl) was more effective than a cyclohexylmethyl group.
-
Impact of Fluorination: The most potent analog identified was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) . The addition of a fluorine atom to the benzyl ring increased the toxic potency significantly compared to the unsubstituted benzyl analog, highlighting the favorable interactions afforded by this electronegative atom.[5]
Comparative Biological Data
The table below compares the antiproliferative activity of key analogs from this study against the HCT116 cell line, demonstrating the SAR trends discussed.
| Compound ID | N1-Substituent | C3-Substituent | 6-Amino Substituent | IC₅₀ (µM) in HCT116 Cells[5] |
| 33 | -CH₃ | -CH₃ | Cyclohexylmethyl | 12.5 ± 2.1 |
| 34 | -CH₃ | -CH₃ | Benzyl | 7.5 ± 0.7 |
| 35 | -CH₃ | -CH₃ | 3-Pyridylmethyl | 1.0 ± 0.1 |
| 36 | -CH₃ | -CH₃ | 4-Fluorobenzyl | 0.4 ± 0.3 |
| 37 | -CH₃ | -CH₃ | 2-Fluorobenzyl | 0.9 ± 0.1 |
This data clearly illustrates a logical progression of optimization. The shift from an aliphatic (33) to an aromatic (34) substituent at the 6-amino position improves activity. Further modification of the aromatic ring with a nitrogen atom (35) or a fluorine atom (36, 37) provides a significant boost in potency, with the 4-fluoro substitution being optimal. Compound 36 was also shown to suppress IDO1 protein expression and induce G2/M cell cycle arrest in HCT116 cells.[5][6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below is a detailed methodology for the MTT antiproliferative assay, a foundational experiment for evaluating the compounds described above.
Protocol: MTT Cell Proliferation Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Objective: To determine the concentration of a this compound analog that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding:
-
Rationale: To ensure cells are in an exponential growth phase and provide a consistent starting cell number for accurate comparison.
-
Step 1: Harvest logarithmically growing cancer cells (e.g., HCT116) using trypsinization.
-
Step 2: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Step 3: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Step 4: Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Step 5: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: A serial dilution series is used to assess the dose-dependent effect of the compound and to accurately calculate the IC₅₀ value.
-
Step 6: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in culture medium, typically ranging from 200 µM to ~0.1 µM (final concentration in well will be half).
-
Step 7: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).
-
Step 8: Incubate the plate for an additional 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Step 9: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Step 10: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate spectrophotometric measurement.
-
Step 11: Carefully remove the medium from each well.
-
Step 12: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 13: Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Step 14: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Step 15: Subtract the average absorbance of the blank wells from all other readings.
-
Step 16: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Step 17: Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and valuable core in drug discovery. Structure-activity relationship studies consistently demonstrate that while the 6-methyl group provides a favorable anchor, potency and selectivity are driven by strategic modifications at the N1 and, most critically, the C3 positions. The development of potent anticancer agents like N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine highlights a rational and effective approach to lead optimization.[5]
Future research will likely continue to explore this scaffold against new biological targets. The insights gained from existing SAR studies provide a robust foundation for designing next-generation therapeutics with improved potency, selectivity, and drug-like properties. The continued application of computational modeling alongside empirical screening will undoubtedly accelerate the translation of these promising scaffolds into clinical candidates.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 698-24-8 [smolecule.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 6-Methyl-1H-indazole: A Comparative Guide for Kinase Inhibition
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a small molecule is a critical step in validating its therapeutic potential. This guide provides an in-depth, technically-focused comparison to confirm the MoA of 6-Methyl-1H-indazole, a scaffold of growing interest in medicinal chemistry. While the indazole core is a feature of numerous kinase inhibitors, this compound itself is often considered a foundational fragment for more complex derivatives.[1][2] This guide will focus on its potential role as a kinase inhibitor, specifically targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases like Alzheimer's and in certain cancers.[3][4]
This guide will navigate the experimental journey from initial biochemical validation to cellular confirmation, comparing this compound with established DYRK1A inhibitors. The causality behind each experimental choice will be explained, ensuring a robust and self-validating workflow.
The Central Hypothesis: this compound as an ATP-Competitive Kinase Inhibitor
The indazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in ATP-competitive kinase inhibitors.[2] Our central hypothesis is that this compound acts by binding to the ATP pocket of DYRK1A, thereby preventing the phosphorylation of its downstream substrates.[5] DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation and neurodevelopment.[3][6] Its dysregulation is linked to conditions such as Down syndrome and Alzheimer's disease.[4][7]
To rigorously test this hypothesis, we will compare the activity of this compound against well-characterized DYRK1A inhibitors, such as Harmine and DYRKs-IN-1 Hydrochloride.[8][9][10]
Part 1: Biochemical Validation - Direct Target Engagement and Potency
The initial step is to determine if this compound directly interacts with and inhibits the purified DYRK1A enzyme. This is crucial to rule out indirect effects and to quantify its intrinsic potency.
Comparative Inhibitory Potency (IC50) of DYRK1A Inhibitors
| Compound | Target Kinase | Assay Type | IC50 Value | Reference |
| This compound | DYRK1A | Hypothetical Data | e.g., 5-15 µM | N/A |
| Harmine | DYRK1A | Kinase Inhibition | 0.7 µM | [9] |
| DYRKs-IN-1 HCl | DYRK1A | Kinase Inhibition | Data Dependent | [10] |
| Staurosporine (Control) | Broad Spectrum | Kinase Inhibition | 5-20 nM | [11] |
This table includes hypothetical data for this compound to illustrate a potential outcome. Actual experimental results would replace this.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescence-based assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11]
Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to produce light. A potent inhibitor will result in a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds (Harmine, DYRKs-IN-1 HCl) in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[11]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of purified DYRK1A enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a specific DYRK1A peptide substrate and ATP) to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Causality: This direct enzymatic assay provides the first piece of evidence for target engagement. By comparing the IC50 value of this compound to that of known inhibitors, we can quantitatively assess its potency. Staurosporine is included as a non-selective, potent kinase inhibitor to serve as a positive control for the assay's validity.[11]
Caption: Workflow for the in vitro kinase inhibition assay.
Part 2: Cellular Validation - Confirming On-Target Activity in a Biological System
Biochemical assays are essential but do not fully replicate the complexity of a cellular environment. Therefore, the next crucial step is to validate the on-target activity of this compound in cells.
Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein target within intact cells.[12]
Principle: This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (DYRK1A) and a fluorescent energy transfer probe that binds to the ATP pocket. A test compound that also binds to the ATP pocket will displace the probe, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently transfected with a plasmid expressing a NanoLuc®-DYRK1A fusion protein.
-
Assay Setup: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for a defined period.
-
Probe Addition: Add the NanoBRET™ tracer to the wells.
-
Signal Detection: Add the Nano-Glo® substrate to generate the donor luminescence signal. Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC50 from the dose-response curve.
Causality: This assay confirms that this compound can penetrate the cell membrane and engage with its intended target, DYRK1A, in a physiological context. It provides a more biologically relevant measure of potency than the biochemical assay alone.[12]
Experimental Protocol: Western Blot for Downstream Target Phosphorylation
To confirm that target engagement translates into functional inhibition, we will assess the phosphorylation status of a known DYRK1A substrate, such as Tau protein.[7][9]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line) and treat with varying concentrations of this compound, Harmine, and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[13]
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated Tau (p-Tau).
-
Probe a separate membrane (or strip and re-probe the same one) with an antibody for total Tau and a loading control (e.g., GAPDH).
-
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-Tau to total Tau.
Causality: A dose-dependent decrease in the p-Tau/total Tau ratio following treatment with this compound would provide strong evidence of its functional activity as a DYRK1A inhibitor in a cellular signaling pathway.
Caption: Proposed mechanism of this compound in the DYRK1A pathway.
Conclusion and Future Directions
This guide outlines a logical and robust workflow to confirm the mechanism of action of this compound as a DYRK1A inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional downstream analysis, researchers can build a comprehensive and validated dataset.
Positive results from these experiments would strongly support the hypothesis that this compound functions as an ATP-competitive inhibitor of DYRK1A. This would provide a solid foundation for its further development as a lead compound or a chemical probe for studying DYRK1A biology. Future work could involve kinase selectivity profiling against a broader panel of kinases to assess its specificity and structure-activity relationship (SAR) studies to optimize its potency and cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro kinase assay [protocols.io]
A Researcher's Guide to Cross-Reactivity Profiling of 6-Methyl-1H-Indazole Derivatives
Introduction: The Significance of Selectivity in 6-Methyl-1H-Indazole Kinase Inhibitors
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the design of potent kinase inhibitors.[1][2] Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases, making it a fertile starting point for drug discovery.[3] Modifications to this core, particularly at the 6-position, have been shown to be a powerful strategy for modulating both the potency and, critically, the selectivity of these inhibitors.[1]
This guide focuses specifically on this compound derivatives, a subclass that has shown significant promise. The addition of a methyl group at the C6 position can influence the compound's orientation within the kinase hinge region, alter solubility, and create steric interactions that can be exploited to achieve desired selectivity profiles.[4]
For drug development professionals, understanding the cross-reactivity of these compounds is not merely an academic exercise; it is a critical step in predicting both therapeutic efficacy and potential off-target toxicities.[5][6] A highly selective inhibitor promises a targeted therapeutic effect with minimized side effects, while a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer but carries a higher risk of toxicity. This guide provides a comparative analysis of profiling methodologies and presents supporting data to aid researchers in making objective assessments of this compound derivatives.
Methodologies for Kinase Cross-Reactivity Profiling: A Comparative Toolkit
The selection of an appropriate assay for profiling kinase inhibitors is a pivotal decision in the drug discovery workflow. The choice depends on the specific question being asked: Are we seeking a broad, unbiased view of the kinome? Or are we measuring target engagement in a more biologically relevant cellular context? Here, we compare several gold-standard methodologies, explaining the causality behind their application and providing detailed protocols.
The Foundational Approach: Radiometric Kinase Assays
This traditional method remains a robust and sensitive technique for measuring direct kinase activity.[7][8] Its core principle is the quantification of the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a specific substrate (peptide or protein) by the kinase.[9][10]
-
Expertise & Experience: The primary advantage of the radiometric assay is its direct and unambiguous measurement of catalytic activity. It is considered a gold standard for confirming inhibition and is less susceptible to interference from compounds that are colored or fluorescent. However, its reliance on radioactivity requires specialized facilities and handling procedures. It is an in vitro biochemical assay, meaning it assesses the inhibitor against a purified, often recombinant, kinase, which may not fully represent the enzyme's native state within a cell.[11]
-
Trustworthiness: The self-validating nature of this assay comes from its direct measurement. By running parallel reactions with and without the inhibitor at various concentrations, a clear dose-response curve can be generated, allowing for the precise calculation of an IC50 value. Controls, including a no-enzyme reaction and a positive control with a known inhibitor, are essential for data integrity.[12]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series. For a typical assay, 0.2 µL of the compound stock is added to the reaction tube.
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, the specific peptide substrate, and the purified kinase. For instance, for insulin receptor kinase, final concentrations might be 80 µM for the substrate and 50 nM for the kinase.[12] Apportion 17.8 µL of this mixture to each reaction tube.
-
Initiation of Reaction: Prepare an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The reaction is initiated by adding 2 µL of this ATP mixture to each tube for a final reaction volume of 20 µL.
-
Incubation: Incubate the reactions at 30°C for a defined period, typically 30 minutes, allowing the kinase to phosphorylate the substrate.
-
Stopping the Reaction & Spotting: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the entire reaction volume onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the free radiolabeled ATP will not.[10][12]
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.[10] An acetone wash can be used to dry the paper.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counting.[8][12] This signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO vehicle control and determine the IC50 value using non-linear regression analysis.
The Cellular Context: NanoBRET™ Target Engagement Assay
Moving from a test tube to a living cell is a critical step in validating a compound's activity. The NanoBRET™ assay is a powerful technology that measures compound binding to a specific target protein within intact, living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[14]
-
Expertise & Experience: The key advantage here is biological relevance. This assay confirms that the compound can permeate the cell membrane and engage its intended target in its native environment, complete with post-translational modifications and interacting partners.[13] The assay is based on competition; a test compound displaces a fluorescent tracer from a NanoLuc® luciferase-tagged target protein, causing a decrease in the BRET signal.[15] This allows for the determination of intracellular affinity.
-
Trustworthiness: This system is self-validating through its competitive design. A dose-dependent decrease in the BRET signal upon addition of the test compound provides a clear and quantitative measure of target engagement. The use of an extracellular NanoLuc® inhibitor ensures that the signal is derived only from intact cells.[16]
-
Cell Preparation & Transfection: Plate cells (e.g., HEK293) in a suitable culture dish. Co-transfect the cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.
-
Assay Plating: Harvest the transfected cells and adjust the cell density to the recommended concentration (e.g., 2 x 10⁵ cells/mL) in Opti-MEM™ I medium with 4% FBS.[14] Dispense the cell suspension into a white 96-well or 384-well assay plate.
-
Compound and Tracer Addition: Add the this compound derivative (serially diluted) to the wells. Subsequently, add the specific fluorescent NanoBRET™ tracer at its predetermined optimal concentration. Also include vehicle-only (for no inhibition) and tracer-only (for maximum BRET signal) control wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[16]
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular inhibitor to quench any signal from lysed cells.[14] Add this substrate solution to all wells.
-
Measurement: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission (NanoLuc®) at ~460 nm and the acceptor emission (fluorescent tracer) at ~618 nm.[14]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The Proteome-Wide View: KiNativ™ and Kinobeads Profiling
To understand the full cross-reactivity profile, a broader, more unbiased approach is needed. Chemical proteomics platforms like KiNativ™ and Kinobeads are designed to assess an inhibitor's interaction with hundreds of kinases simultaneously within a native cell lysate.[11][17]
-
Expertise & Experience: These methods provide a global view of selectivity.
-
KiNativ™ utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[11][18] In a competitive experiment, cell lysates are pre-treated with the inhibitor; kinases bound by the inhibitor are protected from labeling by the probe. After tryptic digest and enrichment of biotinylated peptides, mass spectrometry is used to identify and quantify the labeled kinases. The reduction in signal for a given kinase peptide corresponds to inhibitor binding.[19]
-
Kinobeads use a cocktail of non-selective kinase inhibitors immobilized on a solid support (beads) to capture a large portion of the expressed kinome from a cell lysate.[17] In a competitive binding experiment, the lysate is pre-incubated with the soluble test inhibitor. The inhibitor competes with the immobilized ligands for binding to kinases. The amount of each kinase that is not pulled down by the beads (remaining in the supernatant) or is competed off the beads is then quantified by mass spectrometry.
-
-
Trustworthiness: The comprehensive nature of these platforms provides a high degree of confidence in the selectivity profile. By comparing the inhibitor-treated sample against a vehicle control across hundreds of kinases, both intended targets and unexpected off-targets can be identified in an unbiased manner.[17] This is crucial for de-risking a compound and understanding potential mechanisms of toxicity.
Visualizing the Workflow
A systematic approach is essential for a thorough cross-reactivity assessment. The workflow integrates various assays to build a complete picture of the inhibitor's behavior, from initial biochemical potency to cellular target engagement and finally to a broad kinome-wide selectivity screen.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Comparative Cross-Reactivity Data of 6-Substituted Indazole Derivatives
The strategic placement of substituents on the indazole ring is a key determinant of kinase selectivity. The data below, compiled from literature sources, illustrates how modifications at the 6-position can dramatically shift the selectivity profile of these inhibitors. While specific, comprehensive screening data for a single 6-methyl derivative across a wide panel is proprietary or sparsely published, we can infer its likely behavior by comparing it with other 6-substituted analogs targeting similar kinases.
Table 1: Comparative Kinase Inhibition Profile of 6-Substituted Indazole Derivatives [1]
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Key Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold (Primary vs. Off-Target) | Source |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | [14] |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | [14] |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [14] |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [7] |
| Pazopanib | -CH₃ | VEGFR-1/2/3, PDGFR-α/β, c-Kit | 10, 30, 47, 84, 74, 140 | FGFR1 | 146 | Multi-targeted | [12] |
Note: Data is compiled from various sources for illustrative comparison. Direct comparison of IC50 values should be done with caution as assay conditions may vary between studies.
Pazopanib, a clinically approved drug, is a notable example of a this compound derivative. Its profile demonstrates multi-targeted activity against several receptor tyrosine kinases, which contributes to its anti-angiogenic and anti-tumor effects. The comparison with other 6-substituted indazoles targeting kinases like JNK3 highlights how the core scaffold can be directed towards different kinase families based on its substitution pattern.[1]
Key Signaling Pathways and Structure-Activity Relationship (SAR)
The 6-methyl group in compounds like Pazopanib occupies a specific region of the ATP-binding pocket. Its interaction with hydrophobic residues can enhance binding affinity. Furthermore, its electronic properties and steric bulk, in combination with other substituents (such as the sulfonamide group in Pazopanib), dictate the overall orientation of the molecule and its ability to interact with the hinge region and other key residues, thereby determining its selectivity profile across the kinome.[4]
Inhibiting kinases like VEGFR-2, a primary target of many indazole derivatives, blocks downstream signaling critical for angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by Pazopanib.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. As this guide has demonstrated, a rigorous and multi-faceted approach to cross-reactivity profiling is essential for characterizing these molecules. By integrating biochemical assays for initial potency, cellular assays for target engagement, and proteome-wide platforms for a global view of selectivity, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities. The comparative data underscores the profound impact of substitution patterns on selectivity, guiding the rational design of the next generation of targeted therapeutics. Future efforts in this field will likely focus on developing derivatives with even greater selectivity for specific kinase targets or, conversely, designing multi-targeted agents with precisely tailored polypharmacology to combat drug resistance and complex diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. eubopen.org [eubopen.org]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 6-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, featuring prominently in a multitude of pharmacologically active compounds.[1][2] Specifically, 6-Methyl-1H-indazole serves as a crucial building block for various therapeutic agents, making the efficiency of its synthesis a topic of significant interest for drug discovery and development. This guide provides an in-depth comparative analysis of the most relevant synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses to inform strategic decisions in chemical synthesis.
Introduction to Synthetic Strategies
The synthesis of the 1H-indazole core can be achieved through various methodologies, broadly categorized as classical and modern approaches. Classical methods often rely on diazotization and cyclization of aniline derivatives, while modern techniques explore transition-metal-catalyzed C-H activation and other novel transformations. This guide will focus on a comparative analysis of three distinct and representative strategies for the synthesis of this compound:
-
Classical Diazotization and Cyclization (Jacobson-Type Synthesis)
-
Condensation and Cyclization of an o-Halogenated Benzaldehyde
-
Modern Silver-Mediated Intramolecular C-H Amination
Each route will be evaluated based on its synthetic efficiency, scalability, cost-effectiveness of starting materials, and safety and environmental considerations.
Route 1: Classical Diazotization and Cyclization (Jacobson-Type Synthesis)
The Jacobson synthesis and its variations are among the most established methods for preparing 1H-indazoles.[3] This route typically begins with an appropriately substituted o-toluidine derivative, which undergoes diazotization followed by an intramolecular cyclization. For the synthesis of this compound, a plausible starting material is 4-methyl-2-nitroaniline.
Reaction Pathway
The synthesis proceeds in two key stages: reduction of the nitro group followed by diazotization and cyclization.
Caption: Jacobson-type synthesis of this compound.
Mechanistic Insights
The expertise behind this classical route lies in the careful control of the diazotization step. The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a strong acid. The resulting nitrosonium ion (NO+) is a potent electrophile that attacks the primary amino group of the diamine. The subsequent intramolecular cyclization is an electrophilic aromatic substitution where the diazonium group is attacked by the electron-rich benzene ring, leading to the formation of the indazole core. The choice of a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[4]
Experimental Protocol: A Representative Procedure
The following protocol is adapted from established procedures for similar indazole syntheses.
Step 1: Reduction of 4-Methyl-2-nitroaniline
-
To a stirred solution of 4-methyl-2-nitroaniline in concentrated hydrochloric acid, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the crude 4-methyl-1,2-phenylenediamine.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Diazotization and Cyclization
-
Dissolve the 4-methyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: Condensation and Cyclization of an o-Halogenated Benzaldehyde
This modern approach offers an alternative to the potentially hazardous diazotization reactions. It involves the condensation of an o-fluorobenzaldehyde with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[5]
Reaction Pathway
The synthesis of this compound via this route would start from 2-fluoro-5-methylbenzaldehyde.
Caption: Synthesis of this compound via SNAr cyclization.
Mechanistic Insights
The driving force for this reaction is the formation of a stable aromatic indazole ring. The initial condensation between the aldehyde and hydrazine is a standard imine formation. The subsequent intramolecular SNAr reaction is facilitated by the electron-withdrawing nature of the imine, which activates the aromatic ring towards nucleophilic attack by the terminal nitrogen of the hydrazone. The fluoride ion is a good leaving group in this context. The choice of a high-boiling point solvent is often necessary to provide the thermal energy required for the cyclization step.
Experimental Protocol: A Representative Procedure
Step 1: Condensation and Cyclization
-
To a solution of 2-fluoro-5-methylbenzaldehyde in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add hydrazine hydrate.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude this compound by column chromatography or recrystallization.
Route 3: Modern Silver-Mediated Intramolecular C-H Amination
This contemporary method represents a more atom-economical approach to indazole synthesis, proceeding through a transition-metal-catalyzed C-H activation/amination cascade.[6][7]
Reaction Pathway
This route would start from a readily prepared arylhydrazone of a glyoxylate derivative.
Caption: Silver-mediated C-H amination for indazole synthesis.
Mechanistic Insights
The proposed mechanism for this reaction involves a single electron transfer (SET) from the arylhydrazone to the silver(I) salt, generating a nitrogen-centered radical cation.[6] This is followed by an intramolecular C-H abstraction from the ortho-position of the aromatic ring, leading to the formation of a new C-N bond and the indazole core. An oxidant, such as Cu(OAc)₂, is often required to regenerate the active silver(I) catalyst. This method offers the advantage of avoiding pre-functionalization of the aromatic ring, a key principle of C-H activation chemistry.
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of the Arylhydrazone Precursor
-
React the corresponding aniline (e.g., 4-methylaniline) with a glyoxylate derivative (e.g., ethyl glyoxylate) to form the arylhydrazone precursor. This reaction is typically carried out in a suitable solvent like ethanol at room temperature.
Step 2: Silver-Mediated Intramolecular C-H Amination
-
To a solution of the arylhydrazone in a solvent such as 1,2-dichloroethane (DCE), add a silver(I) salt (e.g., AgNTf₂) and a copper(II) salt as an oxidant (e.g., Cu(OAc)₂).
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and purify directly by column chromatography to isolate the this compound derivative.
Comparative Analysis
| Feature | Route 1: Diazotization/Cyclization | Route 2: Condensation/SNAr | Route 3: Silver-Mediated C-H Amination |
| Starting Materials | 4-Methyl-2-nitroaniline | 2-Fluoro-5-methylbenzaldehyde | Arylhydrazone of a glyoxylate derivative |
| Typical Yields | Moderate to good (50-80%) | Good to excellent (70-95%)[5] | Moderate to good (60-85%)[6] |
| Scalability | Well-established for large-scale synthesis. | Scalable, but may require high temperatures. | Potentially scalable, but catalyst cost may be a factor. |
| Cost of Starting Materials | 4-Methyl-2-nitroaniline is relatively inexpensive.[8][9] | 2-Fluoro-5-methylbenzaldehyde can be more expensive. | Precursor synthesis adds a step; silver salts can be costly. |
| Safety & Environmental | High Concern: Diazonium salts are potentially explosive. Use of tin salts can be environmentally problematic.[4] | Moderate Concern: High reaction temperatures and use of high-boiling aprotic solvents (DMF, DMSO). | Moderate Concern: Use of heavy metal (silver) catalyst and chlorinated solvents. |
| Key Advantages | Utilizes readily available and inexpensive starting materials. A well-understood and robust reaction. | Avoids the use of potentially explosive diazonium salts. Often high-yielding. | Atom-economical C-H activation strategy. Milder reaction conditions may be possible. |
| Key Disadvantages | Safety hazards associated with diazonium intermediates. Potential for side reactions. | Requires a specifically halogenated starting material which may not be readily available. | Cost of the silver catalyst. May require optimization for specific substrates. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, budget, and safety infrastructure.
-
For large-scale, cost-effective production , the Classical Diazotization and Cyclization (Route 1) remains a viable option, provided that appropriate safety measures are in place to handle the diazonium intermediate. Its reliance on inexpensive starting materials is a significant advantage.
-
For laboratory-scale synthesis where safety is a primary concern , the Condensation and Cyclization of an o-Halogenated Benzaldehyde (Route 2) offers a safer and often higher-yielding alternative, assuming the availability and cost of the starting material are not prohibitive.
-
For exploratory and medicinal chemistry applications where novel substitution patterns are desired and atom economy is valued, the Silver-Mediated Intramolecular C-H Amination (Route 3) presents a modern and elegant solution. While the catalyst cost may be higher, the ability to bypass pre-functionalization of the starting material can streamline the synthesis of diverse indazole libraries.
Ultimately, a thorough evaluation of the available resources, expertise, and project goals will guide the selection of the most efficient and practical synthetic strategy for obtaining the valuable this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esslabshop.com [esslabshop.com]
- 9. CAS NO - 89-62-3 | 4-Methyl-2-nitroaniline | Jay Finechem [jayfinechem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1H- and 2H-Isomers of Substituted Indazoles
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers, arising from the position of the proton on the nitrogen atoms of the pyrazole ring, possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1]
Synthetic routes to indazole derivatives often yield mixtures of both N-1 and N-2 substituted isomers.[1][3] While the 1H-tautomer is generally the thermodynamically more stable form, the 2H-isomer can be kinetically favored under certain reaction conditions.[3][4] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
Caption: Annular tautomerism between the more stable 1H- and 2H-indazole forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Diagnostic Tool
NMR spectroscopy is arguably the most powerful and routinely used technique for distinguishing between 1H- and 2H-indazole isomers.[3][5] The chemical environment of each proton and carbon atom is highly sensitive to the location of the substituent on the nitrogen, leading to diagnostic differences in their respective spectra.
A. ¹H NMR Spectroscopy: A Tale of Two Protons (H-3 and H-7)
The ¹H NMR spectra of 1H- and 2H-isomers exhibit several consistent and predictable differences:
-
N-H Proton: For unsubstituted indazoles, the N-H proton of the 1H-isomer appears as a characteristic broad singlet at a very low field, typically around 13.40 ppm in CDCl₃.[1] This signal is absent in N-substituted derivatives and all 2H-isomers.
-
H-3 Proton: The proton at position 3 (C3-H) is significantly influenced by the adjacent nitrogen atom. In 2H-isomers, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[1]
-
H-7 Proton: Conversely, the H-7 proton in 2H-isomers is deshielded due to the anisotropic effect of the lone pair of electrons on the N-1 atom, causing it to resonate at a higher frequency than the H-7 proton in the corresponding 1H-isomer.[3]
-
Other Aromatic Protons: The protons from H-4 to H-6 in 2H-isomers generally appear at a lower frequency (are more shielded) than their counterparts in the 1H-isomers.[3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Indazole Isomers
| Proton | 1H-Indazole (in CDCl₃)[1] | Representative 2H-Indazole Derivative[1] | Key Diagnostic Difference |
| N-H | ~13.40 (s, broad) | - | Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | H-3 proton in 2H-isomers is typically more deshielded.[1] |
| H-7 | ~7.75 (d) | ~7.9 (d) | H-7 proton in 2H-isomers is deshielded due to the N-1 lone pair.[3] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer show variations in their chemical shifts.[1] |
B. ¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints
¹³C NMR spectroscopy provides complementary and often more definitive data for isomer assignment.[3] The key differences are observed in the carbons of the fused ring system:
-
C-7 and C-7a: These carbons are significantly deshielded in the 2H-isomers, with chemical shift differences (Δδ) of approximately 7 ppm for C-7 and 10-11 ppm for C-7a compared to the 1H-isomers.[3]
-
C-3 and C-3a: In contrast, the C-3 and C-3a carbons are more shielded in the 2H-isomers. The difference is particularly pronounced for C-3, which can be shielded by ~10 ppm in the 2H-isomer relative to the 1H-isomer.[3]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indazole Isomers[3]
| Carbon | 1-Substituted-1H-Indazole | 2-Substituted-2H-Indazole | Key Diagnostic Difference |
| C-3 | ~135 ppm | ~125 ppm | More shielded in the 2H-isomer. |
| C-3a | ~125 ppm | ~122-123 ppm | More shielded in the 2H-isomer. |
| C-7 | ~120 ppm | ~127 ppm | Deshielded in the 2H-isomer. |
| C-7a | ~139 ppm | ~149-150 ppm | Significantly deshielded in the 2H-isomer. |
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR-based differentiation of indazole isomers.
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and potentially a longer relaxation delay will be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Compare the chemical shifts of key nuclei (H-3, H-7, C-3, C-3a, C-7, C-7a) to the established patterns to assign the isomer structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and can serve as a rapid, complementary technique for isomer differentiation. The quinonoid-like structure of the 2H-indazole isomer results in a different electronic distribution compared to the benzenoid 1H-isomer. This leads to distinct absorption profiles.
Notably, 2H-indazoles, such as 2-methylindazole, typically exhibit a bathochromic shift (a shift to longer wavelengths) and stronger absorption compared to their 1H counterparts.[1][6]
Table 3: UV-Vis Spectroscopy Data (λmax, nm) in Acetonitrile[1][6]
| Isomer | λmax (nm) | Key Diagnostic Difference |
| 1H-Indazole | ~254, ~295 | Exhibits primary absorption bands at shorter wavelengths. |
| 1-Methylindazole | ~254, ~295 | Similar profile to the parent 1H-indazole. |
| 2-Methylindazole | ~275, ~310 | Shows stronger absorption at longer wavelengths compared to the 1H-isomer. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the indazole isomers in a UV-transparent solvent (e.g., acetonitrile, ethanol) in quartz cuvettes. A typical concentration is in the micromolar range (e.g., 125 µM).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer and compare the spectral profiles.
Mass Spectrometry (MS)
While the electron ionization (EI) mass spectra of the parent 1H- and 2H-indazole isomers can be very similar, the fragmentation patterns of their substituted derivatives can provide clues for differentiation.[1] The primary utility of MS lies in confirming the molecular weight and elemental composition via high-resolution mass spectrometry (HRMS).
For substituted indazoles, fragmentation often involves the cleavage of the substituent from the nitrogen atom. Differences in the relative abundances of the resulting fragment ions between the two isomers can be diagnostic.[1] Tandem mass spectrometry (MS/MS) can be particularly useful, as the fragmentation of the [M+H]⁺ ion may follow different pathways depending on the initial protonation site and overall stability of the precursor ion.[7]
Table 4: Mass Spectrometry Fragmentation Characteristics
| Isomer Type | Common Fragmentation Pattern | Key Diagnostic Difference |
| 1H-Indazole Derivatives | Fragmentation can involve the loss of the N-1 substituent and subsequent ring fragmentation. | The relative abundances of fragment ions may differ between the two isomers.[1] |
| 2H-Indazole Derivatives | Fragmentation can involve the loss of the N-2 substituent. Characteristic fragmentation pathways can be elucidated using MS/MS.[8] | Specific rearrangements or losses post-substituent cleavage might be unique to one isomer. |
X-ray Crystallography: The Definitive Answer
When all other spectroscopic methods are ambiguous or a definitive, incontrovertible structural proof is required, single-crystal X-ray diffraction is the gold standard.[2][9] This technique provides the precise three-dimensional arrangement of atoms in the solid state, unambiguously determining the connectivity and thus the position of substitution on the indazole ring.[3][10] The primary limitation is the requirement to grow a single crystal of sufficient quality, which is not always feasible.
Caption: Logical flow from synthesis to unambiguous structural validation using X-ray crystallography.
Conclusion
Differentiating between 1H- and 2H-isomers of substituted indazoles is a critical step in medicinal chemistry and drug development. While several spectroscopic techniques can provide valuable information, NMR spectroscopy stands out as the primary and most definitive method , with characteristic shifts in ¹H (H-3, H-7) and ¹³C (C-3, C-7, C-7a) spectra providing a reliable basis for assignment. UV-Vis spectroscopy offers a rapid, qualitative check, while mass spectrometry confirms molecular weight and can reveal subtle differences in fragmentation for substituted derivatives. For ultimate certainty, single-crystal X-ray diffraction provides an unequivocal structural determination. A combined, multi-technique approach ensures the highest confidence in structural assignment, paving the way for accurate structure-activity relationship (SAR) studies and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
The Strategic Bioisosteric Leap: Replacing Indole with 6-Methyl-1H-indazole in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic replacement of one functional group with another—a practice known as bioisosteric replacement—is a pivotal maneuver to enhance a molecule's therapeutic potential. The substitution of the venerable indole scaffold with 1H-indazole has emerged as a particularly fruitful tactic, offering a pathway to overcome common hurdles in drug development such as poor metabolic stability and suboptimal pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the bioisosteric replacement of indole with a specifically promising isostere: 6-Methyl-1H-indazole. We will delve into the physicochemical and pharmacological ramifications of this substitution, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.
The Rationale: Why Venture Beyond the Indole Ring?
The indole ring is a privileged scaffold, present in a plethora of natural products and approved drugs. However, its very prevalence in biological systems also renders it susceptible to metabolic enzymes, particularly cytochrome P450s. This can lead to rapid clearance from the body, reducing a drug's efficacy and duration of action. The indole ring, particularly at the 3-position, is prone to oxidation, which can lead to the formation of reactive metabolites or degradation of the parent compound.
The 1H-indazole, as a bioisostere of indole, presents a compelling alternative. By replacing the CH group at the 2-position of the indole with a nitrogen atom, the electronic properties and metabolic profile of the molecule can be significantly altered, often for the better. The introduction of a methyl group at the 6-position of the indazole ring can further refine the molecule's properties, potentially enhancing target engagement and metabolic resistance.
Physicochemical Properties: A Head-to-Head Comparison
The subtle structural differences between indole and this compound translate into distinct physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Indole | This compound | Significance in Drug Discovery |
| Molecular Weight | 117.15 g/mol | 132.16 g/mol | A modest increase in molecular weight is generally well-tolerated. |
| logP (Lipophilicity) | ~2.1 | Predicted: ~2.1-2.4 | Similar lipophilicity suggests that the replacement should not drastically alter solubility and membrane permeability. A balanced logP is crucial for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 15.8 Ų[1] | Predicted: 28.7 Ų | The increased TPSA of this compound suggests a slight increase in polarity, which can influence solubility and interactions with biological targets. |
| pKa (Acidity of N-H) | ~16.2-17 | Predicted: ~14.5[2] | The indazole N-H is more acidic than the indole N-H. This can affect the molecule's ionization state at physiological pH and its ability to act as a hydrogen bond donor. |
| Hydrogen Bond Donors | 1 | 1 | Both scaffolds possess a single hydrogen bond donor, crucial for many protein-ligand interactions. |
| Hydrogen Bond Acceptors | 0 | 1 (N2 of indazole) | The additional hydrogen bond acceptor in the indazole ring provides a new opportunity for interaction with the biological target, potentially enhancing binding affinity and selectivity. |
The Impact on Biological Activity: A Case Study with Serotonin Receptor Agonists
While direct, publicly available head-to-head comparisons of the biological activity of an indole-containing drug and its precise this compound bioisostere are limited, a study on analogs of 5-MeO-DMT provides valuable insights into the potential effects of this substitution. In this study, the indole core of 5-MeO-DMT was replaced with a 1H-indazole moiety.
The indazole analog of 5-MeO-DMT was found to have low micromolar activity at the 5-HT2A receptor, albeit with lower potency than the parent indole compound across all 5-HT2 subtypes.[3] This highlights that while bioisosteric replacement can be beneficial, it does not always lead to an increase in potency and must be evaluated on a case-by-case basis. The altered electronics and hydrogen bonding capabilities of the indazole ring can lead to different interactions with the target protein, resulting in a shift in biological activity.
Enhancing Metabolic Stability: The Key Advantage
One of the most significant advantages of replacing an indole with an indazole, particularly a substituted indazole, is the enhancement of metabolic stability. The indole ring is susceptible to oxidative metabolism, often leading to rapid clearance.
A systematic study on the in vitro pharmacokinetics of synthetic cannabinoid receptor agonists provided compelling evidence for the increased metabolic stability of indazole-containing compounds compared to their indole counterparts. The study found that the in vitro clearance of synthetic cannabinoids with indazole cores was faster in pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) than their equivalent indole analogs.[4] This suggests that the indazole core is less prone to metabolic breakdown by liver enzymes.[4]
The proposed mechanism for the in vivo and in vitro metabolism of indole groups often involves oxidation at the 3-position to yield an indoxyl group, which can then be further processed for degradation.[5] The replacement of the C2-H in indole with a nitrogen atom in indazole appears to block this metabolic pathway, leading to a more stable compound. The 6-methyl group can further sterically hinder the approach of metabolic enzymes, providing an additional layer of protection against degradation.
Experimental Protocols
To empirically validate the benefits of replacing an indole with a this compound, the following experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to compare the inhibitory potency of an indole-containing compound and its this compound analog against a target kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (indole and this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control).
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of the indole and this compound analogs in the presence of liver microsomes.
Materials:
-
Human liver microsomes (or from other species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing the liver microsomes and phosphate buffer.
-
Add the test compounds to the wells of a 96-well plate at a final concentration of 1-10 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been created using the DOT language.
Caption: Structural comparison of Indole and this compound.
Caption: Experimental workflow for comparative analysis.
Conclusion
The bioisosteric replacement of indole with this compound represents a powerful and validated strategy in modern drug discovery. This substitution can lead to significant improvements in a compound's metabolic stability and pharmacokinetic profile, while also offering new opportunities for target engagement through altered electronic and hydrogen bonding properties. While the impact on biological activity must be assessed on a case-by-case basis, the potential benefits of this bioisosteric leap make it a compelling avenue for optimization in the pursuit of safer and more effective medicines. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the merits of this strategic modification in their own drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1H-indazole
This guide provides essential, immediate safety and logistical information for the handling of 6-Methyl-1H-indazole. As a professional in drug development and scientific research, you understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of your team. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The toxicological properties of many novel or specialized reagents like this compound have not always been fully investigated[1][2]. Therefore, this guidance is built upon a conservative approach, synthesizing data from structurally similar indazole derivatives to establish a comprehensive safety framework.
Hazard Assessment: Understanding the Risks of this compound
While a specific, comprehensive toxicological profile for this compound is not widely documented, analysis of analogous substituted indazoles provides a strong basis for hazard assessment. The indazole ring system is a common scaffold in pharmacologically active molecules, and its derivatives frequently exhibit irritant and potentially toxic properties.
Based on safety data sheets (SDS) for structurally related compounds, the primary hazards associated with handling this compound as a solid powder are:
-
Skin Irritation: Direct contact is likely to cause skin irritation (Category 2).[2][3][4][5]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation (Category 2A).[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern, with some analogues classified as harmful if ingested (Category 4).[2][4]
Given these potential hazards, a rigorous personal protective equipment (PPE) protocol is not merely recommended; it is mandatory.
The Core Directive: Mandatory PPE for this compound
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Specification: Nitrile or neoprene gloves.[7] Always inspect gloves for tears or pinholes before use.[8] Rationale: To prevent dermal absorption and skin irritation. Indazole derivatives are known skin irritants.[5] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[4] |
| Eyes/Face | Safety Goggles or Face Shield | Specification: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[2] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7] Rationale: Provides critical protection against airborne particles and accidental splashes, preventing serious eye irritation.[3][9] |
| Body | Laboratory Coat | Specification: A standard, long-sleeved laboratory coat. Rationale: Protects skin and personal clothing from contamination with the chemical powder.[7] Contaminated lab coats should be professionally laundered separately from personal clothing.[10][11] |
| Respiratory | NIOSH-approved Respirator | Specification: A minimum of an N95-rated respirator is required when handling the powder outside of a certified chemical fume hood or if significant dust is generated. The specific type should be determined by a formal risk assessment. Rationale: To prevent the inhalation of fine particles that can cause respiratory tract irritation.[7][10] All handling of the solid material should ideally be conducted within a fume hood to minimize this risk.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. This protocol is designed as a self-validating system, ensuring safety at every stage.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and potential vapors.[7]
-
Verify Equipment: Ensure that the fume hood's certification is current and that an eyewash station and safety shower are immediately accessible and have been recently tested.[6]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are laid out and ready for use.
-
Pre-Handling Briefing: All personnel involved must review the SDS for similar compounds and this handling guide before beginning work.
Experimental Protocol: Weighing and Handling
-
Don PPE: Put on all required PPE in the correct order: lab coat, respirator (if required), safety goggles, and finally, gloves.
-
Minimize Dust: When opening the container and transferring the solid, use gentle motions. Avoid scooping or dropping the material from a height, which can generate airborne dust.[7] Use tools like spatulas to carefully transfer the compound.
-
Containment: Perform all transfers over a disposable work surface (e.g., a plastic-backed absorbent pad) to contain any minor spills.
-
Secure Container: Immediately and securely close the primary container after dispensing the required amount.[3][10]
-
Post-Handling Wipe-Down: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of all wipes as contaminated waste.
Doffing PPE and Decontamination
-
Remove Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in a designated hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it inward to contain any surface contamination.
-
Remove Eye/Face Protection: Remove goggles and/or face shield.
-
Remove Respirator: Remove the respirator last (if worn).
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3][5]
Emergency Procedures: Spill and Exposure Response
Small Spill Management
The following diagram outlines the workflow for managing a small, contained spill of this compound powder.
Caption: Workflow for handling a small chemical spill.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation develops or persists.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any spilled material that has been collected. Place these items in a clearly labeled, sealed container.[10]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[2][3][4] Do not dispose of this material down the drain.[2][4]
By integrating these scientifically grounded protocols into your laboratory's standard operating procedures, you build a culture of safety and ensure the integrity of your research and the well-being of your team.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
